Product packaging for 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid(Cat. No.:CAS No. 5333-34-6)

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1295999
CAS No.: 5333-34-6
M. Wt: 238.24 g/mol
InChI Key: BUAYFJKMVBIPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B1295999 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 5333-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYFJKMVBIPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277070
Record name 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-34-6
Record name 5333-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5333-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, a derivative of butanoic acid, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a dimethoxy-substituted phenyl ring and a keto-carboxylic acid functionality, positions it as a versatile precursor for the synthesis of a variety of heterocyclic compounds and a potential candidate for pharmacological evaluation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing upon available data for the compound and its structural analogs. While direct biological and mechanistic studies on this compound are limited, this document consolidates the existing knowledge to facilitate future research and drug discovery efforts.

Chemical and Physical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 5333-34-6[1][2]
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.24 g/mol [1][2]
Melting Point 159-161 °C[2][3]
Boiling Point 432.9 ± 35.0 °C at 760 mmHg[2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 4°C[2]

Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on established methods for the synthesis of β-aroylpropionic acids.

Materials:

  • Veratrole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • A suitable inert solvent (e.g., nitrobenzene, chlorobenzene, or ethylene glycol dimethyl ether)[1][4]

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (5% w/v)

  • Ether or other suitable organic solvent for extraction

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of veratrole and succinic anhydride in the chosen inert solvent is prepared.

  • The vessel is cooled in an ice bath.

  • Anhydrous aluminum chloride is added portion-wise to the cooled solution while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 20 hours).[1]

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is subjected to steam distillation to remove the solvent.

  • The crude product is collected and purified by dissolving it in a sodium bicarbonate solution, followed by extraction with an organic solvent to remove non-acidic impurities.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified this compound.

  • The solid product is collected by filtration, washed with water, and dried.

Note: Reaction conditions, such as solvent, temperature, and reaction time, may be optimized to improve yield and purity.[1]

SynthesisWorkflow

Spectroscopic Data (Analog)

Spectroscopic Data for 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
¹³C NMR Spectral data available.[5]
Mass Spectrometry (GC-MS) m/z Top Peak: 133, m/z 2nd Highest: 105.[5]
IR Spectra Vapor Phase IR Spectra available.[5]

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is currently limited in the public domain. However, the biological activities of structurally related compounds suggest potential avenues for investigation.

Potential Anti-inflammatory Activity

The 4-oxobutanoic acid scaffold is present in various biologically active molecules, and derivatives of β-aroylpropionic acids have been investigated for their anti-inflammatory properties. The presence of the dimethoxy-substituted phenyl ring may also contribute to this activity. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene, a compound with a similar substitution pattern, has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Furthermore, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to exert anti-inflammatory effects by suppressing the expression of proinflammatory mediators.

Potential Antioxidant Activity

The 3,4-dimethoxyphenyl moiety is a feature of many compounds with antioxidant properties. It is plausible that this compound could exhibit radical scavenging activity. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be employed to evaluate this potential.[6]

Precursor for Bioactive Heterocycles

A significant role of this compound is as a versatile intermediate in the synthesis of various heterocyclic compounds, which are known to possess a wide range of pharmacological activities.

PotentialBiologicalActivity

Experimental Protocols for Biological Evaluation

While no specific biological data for the title compound was found, the following are general protocols for assessing the potential anti-inflammatory and antioxidant activities.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Procedure:

  • A reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4) is prepared.

  • The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., acetylsalicylic acid).

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the radical scavenging capacity of a compound.[6]

Procedure:

  • A solution of the test compound at various concentrations in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • A solution of DPPH in the same solvent is added to the test compound solution.[6]

  • The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated and often compared to a standard antioxidant (e.g., ascorbic acid).

BiologicalAssayWorkflow

Conclusion and Future Directions

This compound is a readily accessible compound with significant potential as a building block in medicinal chemistry. While direct evidence of its biological activity is currently lacking, its structural features and the known activities of its analogs suggest that it warrants further investigation as a potential anti-inflammatory and antioxidant agent. Future research should focus on:

  • Detailed Biological Screening: A comprehensive screening of the compound against a panel of relevant biological targets, including enzymes involved in inflammation and oxidative stress.

  • Mechanism of Action Studies: Elucidation of the specific molecular pathways through which it may exert any observed biological effects.

  • Synthesis of Derivatives: Utilization of the carboxylic acid and ketone functionalities to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

The information compiled in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

References

Technical Guide: Physicochemical Properties of 3-(3,4-Dimethoxybenzoyl)propionic Acid (CAS 5333-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxybenzoyl)propionic acid, with the CAS Registry Number 5333-34-6, is a benzoylpropionic acid derivative. This class of compounds is of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by arylpropionic acids, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(3,4-Dimethoxybenzoyl)propionic acid, detailed experimental protocols for their determination, and an exploration of its potential interactions with cellular signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of 3-(3,4-Dimethoxybenzoyl)propionic acid.

Identifier Value Source
CAS Number 5333-34-6N/A
Molecular Formula C₁₂H₁₄O₅N/A
Molecular Weight 238.24 g/mol N/A
Property Value Source
Melting Point 158-164 °C[1][2]
Appearance White to off-white solid/powder[1][2]
Solubility Soluble in organic solvents, limited solubility in water.[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and standardization in research and development.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Potentiometric titration is a reliable method for its determination.

Materials:

  • 3-(3,4-Dimethoxybenzoyl)propionic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of 3-(3,4-Dimethoxybenzoyl)propionic acid and dissolve it in a known volume of deionized water to a concentration of approximately 1 mM. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the apparent pKa can be determined. Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode into the solution.

  • Acidification: If the compound is acidic, add 0.1 M HCl dropwise until the pH is approximately 2 units below the expected pKa.

  • Titration: Begin the titration by adding small, precise volumes of the standardized 0.1 M NaOH solution from a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Endpoint Determination: Continue the titration until the pH is approximately 2 units above the expected pKa.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

  • 3-(3,4-Dimethoxybenzoyl)propionic acid

  • Deionized water (or other relevant buffer systems)

  • Vials with screw caps

  • Shaker or rotator providing constant agitation

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid 3-(3,4-Dimethoxybenzoyl)propionic acid to a vial containing a known volume of the aqueous medium (e.g., deionized water, phosphate-buffered saline). The excess solid ensures that equilibrium is reached with the undissolved compound.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant if necessary and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: The measured concentration of the compound in the supernatant represents its equilibrium solubility in the tested medium.

Biological Context and Signaling Pathways

Arylpropionic acid derivatives are known to possess a range of biological activities, often mediated through interactions with specific cellular signaling pathways. While the direct effects of 3-(3,4-dimethoxybenzoyl)propionic acid on signaling pathways are not extensively documented, the broader class of propionic acids has been shown to influence key cellular processes.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[4][5] Studies on propionic acid have indicated its potential to modulate this pathway, leading to downstream cellular effects such as alterations in dendritic spine density in neurons.[4][5]

Another relevant pathway is the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is a key regulator of the inflammatory response. Propionic acid has been shown to target this pathway, inhibiting lipopolysaccharide (LPS)-induced intestinal barrier dysfunction by suppressing the activation of TLR4 and the subsequent translocation of NF-κB to the nucleus.

MAPK/ERK Signaling Pathway

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by compounds such as propionic acid derivatives.

MAPK_ERK_Pathway Propionic_Acid Propionic Acid Derivative (e.g., CAS 5333-34-6) Receptor Cell Surface Receptor Propionic_Acid->Receptor Modulates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: MAPK/ERK Signaling Pathway Modulation.

Experimental Workflow: Synthesis of Benzoylpropionic Acid

The following diagram outlines a general experimental workflow for the synthesis of a benzoylpropionic acid derivative, a common procedure in organic chemistry labs.

Synthesis_Workflow Start Start: Reactants & Solvents Reaction Reaction: - Stirring - Heating/Cooling - Monitor Progress (TLC) Start->Reaction Workup Work-up: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spec - Melting Point Purification->Characterization End End: Pure Product Characterization->End

Caption: General Synthesis Workflow.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, also known as 3-(3,4-dimethoxybenzoyl)propionic acid, is an aromatic carboxylic acid. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Its structure, featuring a methoxylated phenyl ring linked to a butanoic acid chain via a ketone group, provides a versatile scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, synthesis, and potential applications.

Chemical Structure and Formula

The chemical structure and formula of this compound are fundamental to understanding its reactivity and potential applications.

Chemical Formula: C₁₂H₁₄O₅[1][2][3]

IUPAC Name: this compound[2]

CAS Number: 5333-34-6[1][2][4]

Synonyms: 3-(3,4-dimethoxybenzoyl)propionic acid, 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid[3]

The molecule consists of a veratrole (1,2-dimethoxybenzene) moiety acylated at the 4-position with a succinic anhydride-derived chain.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 238.24 g/mol [1][2][4]
Appearance White crystalline powder[5]
Melting Point 159-161 °C[2]
Boiling Point 432.9 ± 35.0 °C at 760 mmHg[2]
Purity ≥95% - ≥98% (as commercially available)[6]
Storage Temperature 2-8 °C[5]
Solubility Moderate aqueous solubility, increases with pH adjustment.[5]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Friedel-Crafts acylation of veratrole with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a common and effective method for creating aryl ketones.

General Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to this compound and its subsequent potential use in the synthesis of more complex heterocyclic structures.

G cluster_synthesis Synthesis Pathway cluster_application Potential Application Veratrole Veratrole Friedel_Crafts Friedel-Crafts Acylation Veratrole->Friedel_Crafts Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Friedel_Crafts Target_Compound 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Friedel_Crafts->Target_Compound Condensation_Cyclization Condensation/ Cyclization Target_Compound->Condensation_Cyclization Hydrazine_Derivative Hydrazine_Derivative Hydrazine_Derivative->Condensation_Cyclization Bioactive_Heterocycle Bioactive Heterocycle (e.g., Pyridazinone) Condensation_Cyclization->Bioactive_Heterocycle

Synthesis and Application Workflow.
Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[7]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous) or another suitable solvent like nitrobenzene or ethylene glycol dimethyl ether[1]

  • Concentrated hydrochloric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.0 - 2.5 equivalents) in portions while stirring. The formation of a complex will be observed.

  • Dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). One source suggests the reaction may take up to 20 hours at room temperature.[1]

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

While this compound is primarily a chemical intermediate, its structural motifs are present in various biologically active compounds.

  • Building Block for Bioactive Molecules: This compound is a key precursor for synthesizing more complex molecules with potential therapeutic properties. Its versatile reactivity allows for the creation of diverse molecular architectures for drug discovery and development.[5][8]

  • Anti-inflammatory and Antioxidant Agents: The dimethoxyphenyl group is a feature in many natural and synthetic compounds with antioxidant and anti-inflammatory activities.[8] This makes this compound an attractive starting material for the development of new agents targeting oxidative stress and inflammation-related conditions.[8]

  • Synthesis of Heterocycles: Aryl-4-oxobutanoic acids are widely used in the synthesis of nitrogen-containing heterocycles, such as pyridazinones, which are known for a range of biological activities.[5]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in publicly available literature detailing the direct interaction of this compound with specific cellular signaling pathways. Its utility in drug development is primarily as a scaffold, and the biological activity of its derivatives would depend on the subsequent modifications and the final molecular structure. Research on structurally similar compounds suggests that derivatives could potentially exhibit anti-inflammatory, analgesic, and antimicrobial properties.[2][5]

The logical workflow for investigating the biological potential of derivatives synthesized from this compound is outlined below.

G Start 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active Compound In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

The Strategic Role of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, a key chemical intermediate in the synthesis of novel therapeutic agents. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its versatile role as a building block for a variety of bioactive molecules. This document will explore the synthesis of this compound, its chemical properties, and its application in the development of compounds with potential anti-inflammatory and antioxidant activities. Furthermore, this guide will present detailed hypothetical experimental protocols and signaling pathways to illustrate its potential pharmacological relevance, thereby providing a valuable resource for researchers in drug discovery and medicinal chemistry.

Introduction

This compound is an aromatic carboxylic acid characterized by a methoxylated phenyl ring linked to a butanoic acid chain via a ketone group.[1] Its molecular structure presents a versatile scaffold for chemical modification, making it an attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.[1] While the intrinsic biological activity of this compound itself is not well-characterized, its utility as a precursor in the development of anti-inflammatory and antioxidant agents is noteworthy.[1] This guide will delve into the known synthesis of this compound and explore the potential biological activities of its derivatives, providing a framework for future research and development.

Synthesis and Chemical Properties

This compound can be synthesized through a Friedel-Crafts acylation reaction. This typically involves the reaction of veratrole (1,2-dimethoxybenzene) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Veratrole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Standard laboratory glassware and apparatus

Procedure:

  • A solution of veratrole and succinic anhydride in nitrobenzene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, followed by gentle heating to complete the reaction.

  • The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting mixture is subjected to steam distillation to remove the nitrobenzene.

  • The aqueous layer is separated and treated with a sodium hydroxide solution to dissolve the acidic product.

  • The alkaline solution is then filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the purified product.

Chemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 159-161 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone

Potential Biological Activities and Therapeutic Applications

As previously stated, the primary value of this compound in a pharmacological context is as a scaffold for the synthesis of other bioactive molecules.[1]

Anti-inflammatory Potential

The 4-oxobutanoic acid scaffold is present in various molecules with demonstrated anti-inflammatory properties.[2] For instance, a structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, has shown significant anti-inflammatory and analgesic activity.[3] This suggests that derivatives of this compound could be synthesized and screened for similar activities.

A hypothetical workflow for screening such derivatives for anti-inflammatory activity is presented below.

experimental_workflow Experimental Workflow for Anti-inflammatory Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of Derivatives from This compound purification Purification & Structural Characterization (NMR, MS) synthesis->purification cell_culture Cell Culture (e.g., Macrophages) purification->cell_culture lps_stimulation LPS-induced Inflammation Assay cell_culture->lps_stimulation cytokine_analysis Cytokine Measurement (e.g., TNF-α, IL-6 via ELISA) lps_stimulation->cytokine_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) cytokine_analysis->pathway_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) cytokine_analysis->animal_model enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) pathway_analysis->enzyme_inhibition efficacy_testing Evaluation of Anti-inflammatory Efficacy animal_model->efficacy_testing

Caption: A logical workflow for the synthesis and screening of anti-inflammatory compounds.

Based on the activities of related compounds, a potential mechanism of action for anti-inflammatory derivatives could involve the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Derivative Derivative of 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Derivative->IKK inhibits

Caption: A potential mechanism of action for anti-inflammatory derivatives.

Antioxidant Potential

The presence of the dimethoxyphenyl group in this compound suggests that its derivatives could possess antioxidant properties.[1] Phenolic compounds are well-known for their ability to scavenge free radicals. The synthesis of derivatives that enhance this phenolic character could lead to potent antioxidants.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

  • Synthesized derivatives of this compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the synthesized derivatives and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well microplate, add various concentrations of the test compounds and the positive control to different wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

Conclusion

While this compound may not be a biologically active compound in its own right, its true potential lies in its utility as a versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the creation of libraries of novel compounds. The structural similarity of its potential derivatives to known anti-inflammatory and antioxidant agents provides a strong rationale for its use in drug discovery programs targeting diseases associated with inflammation and oxidative stress. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for researchers to unlock the therapeutic potential of molecules derived from this valuable chemical intermediate. Future research should focus on the synthesis and rigorous biological evaluation of such derivatives to identify lead compounds for further preclinical and clinical development.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Dimethoxy-Substituted Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy-substituted keto acids are emerging as a promising class of small molecules with diverse therapeutic potential, particularly in oncology and inflammatory diseases. Their unique chemical structures, featuring both a keto and a carboxylic acid functional group on a dimethoxy-substituted aromatic ring, confer upon them the ability to interact with various biological targets and modulate key signaling pathways implicated in disease pathogenesis. This technical guide provides a comprehensive overview of the current understanding of these compounds, summarizing their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Dimethoxy-substituted keto acids have garnered significant interest due to their structural similarity to naturally occurring bioactive compounds and their amenability to chemical modification. The presence of methoxy groups can enhance metabolic stability and cell permeability, while the keto and carboxylic acid moieties provide crucial points of interaction with biological macromolecules. This guide will delve into the therapeutic applications of this class of compounds, with a focus on their anticancer and anti-inflammatory properties.

Synthesis of Dimethoxy-Substituted Keto Acids

The synthesis of dimethoxy-substituted keto acids can be achieved through various organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of a dimethoxybenzene derivative with an appropriate dicarboxylic anhydride, such as succinic anhydride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a representative dimethoxy-substituted keto acid.

Materials:

  • 1,4-Dimethoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of 1,4-dimethoxybenzene (1.1 molar equivalents) and succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane.

  • Add the solution of reactants dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.[1]

Experimental Workflow for Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend AlCl3 in anhydrous DCM under inert atmosphere B Cool suspension to 0-5 °C A->B D Add reactant solution dropwise to AlCl3 suspension at 0-5 °C B->D C Prepare solution of 1,4-dimethoxybenzene and succinic anhydride in DCM C->D E Stir at room temperature for 2-4 hours D->E F Quench reaction with ice and HCl E->F G Separate organic layer and extract aqueous layer with DCM F->G H Wash combined organic extracts G->H I Dry organic layer and remove solvent H->I J Recrystallize crude product I->J K Obtain pure product J->K

Caption: Step-by-step experimental workflow for synthesis.

Therapeutic Applications and Mechanisms of Action

Dimethoxy-substituted keto acids and their derivatives, such as dimethoxycurcumin, have demonstrated significant potential in the treatment of cancer and inflammatory conditions. Their mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anticancer Activity

A primary mechanism by which dimethoxy-substituted compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Dimethoxycurcumin, for instance, has been shown to induce apoptosis in human renal carcinoma cells.[2][3] This process is often initiated by an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[2] Cytoplasmic cytochrome c then activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[2][3]

Signaling Pathway for Apoptosis Induction

Dimethoxy-substituted\nKeto Acid Dimethoxy-substituted Keto Acid ROS Production ROS Production Dimethoxy-substituted\nKeto Acid->ROS Production Induces Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial\nDysfunction Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nDysfunction->Cytochrome c\nRelease Caspase-3\nActivation Caspase-3 Activation Cytochrome c\nRelease->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis Dimethoxy-substituted\nKeto Acid Dimethoxy-substituted Keto Acid TrxR TrxR Dimethoxy-substituted\nKeto Acid->TrxR Inhibits Reduced Trx Reduced Trx TrxR->Reduced Trx Reduces Increased Oxidative\nStress Increased Oxidative Stress TrxR->Increased Oxidative\nStress Leads to Oxidized Trx Oxidized Trx Oxidized Trx->TrxR Redox Homeostasis Redox Homeostasis Reduced Trx->Redox Homeostasis Maintains Cell Death Cell Death Increased Oxidative\nStress->Cell Death Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB\n(Active) NF-κB (Active) NF-κB->NF-κB\n(Active) Translocates to Nucleus Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB\n(Active)->Pro-inflammatory\nGene Expression Activates Dimethoxy-substituted\nKeto Acid Dimethoxy-substituted Keto Acid Dimethoxy-substituted\nKeto Acid->IKK Inhibits Inflammatory\nStimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory\nStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK\n(ERK, JNK, p38) Phosphorylates Inflammatory\nResponse Inflammatory Response MAPK\n(ERK, JNK, p38)->Inflammatory\nResponse Activates Dimethoxy-substituted\nKeto Acid Dimethoxy-substituted Keto Acid Dimethoxy-substituted\nKeto Acid->MAPKK Inhibits Phosphorylation A Seed cells in 96-well plate B Treat cells with compound A->B C Incubate for 24/48/72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

References

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds, including those containing a 3,4-dimethoxyphenyl (veratrole) moiety and a 4-oxo-4-arylbutanoic acid scaffold. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational framework for future investigation.

Executive Summary

This compound is an aromatic carboxylic acid with potential as a modulator of key cellular signaling pathways implicated in inflammation, oxidative stress, and cancer.[1] While direct studies are scarce, its structural features—a substituted phenolic ether and a keto-acid chain—suggest a multi-faceted mechanism of action. This guide synthesizes information from related compounds to propose a putative mechanism centered on the inhibition of pro-inflammatory pathways and the modulation of the PI3K/Akt/mTOR signaling cascade. Detailed experimental workflows are provided to facilitate the validation of these hypotheses.

Putative Mechanism of Action

Based on the analysis of structurally analogous compounds, the mechanism of action of this compound is likely to involve two primary domains of activity: anti-inflammatory and antioxidant effects, and the modulation of cell growth and survival pathways.

Anti-inflammatory and Antioxidant Effects

The 3,4-dimethoxyphenyl group is a derivative of veratrole, and phenolic compounds are well-documented for their anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the inhibition of key inflammatory signaling pathways and the scavenging of reactive oxygen species (ROS).

A proposed anti-inflammatory mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][5] These pathways are central to the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[6]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->ProInflammatory_Genes Induces Transcription AP1_nuc->ProInflammatory_Genes Induces Transcription Compound 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Compound->IKK Inhibits Compound->MAPK_pathway Inhibits

The antioxidant activity is likely due to the ability of the 3,4-dimethoxyphenyl moiety to donate electrons, thereby neutralizing reactive oxygen species. This can reduce oxidative stress, which is a key contributor to the inflammatory process.[7]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer.[8][9] Several small molecules containing phenolic or keto-acid functionalities have been shown to inhibit this pathway.[10] It is plausible that this compound could act as an inhibitor at one or more nodes of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available, the following tables illustrate how such data would be presented. These tables are populated with placeholder values for illustrative purposes.

Table 1: In Vitro Anti-inflammatory Activity (Hypothetical Data)

TargetAssay TypeParameterValue (µM)
COX-2Enzyme InhibitionIC5015.2
TNF-α ProductionCell-based (LPS-stimulated RAW 264.7)IC5025.8
IL-6 ProductionCell-based (LPS-stimulated RAW 264.7)IC5032.1

Table 2: PI3K/Akt/mTOR Pathway Inhibition (Hypothetical Data)

TargetAssay TypeParameterValue (µM)
PI3KαKinase AssayIC508.5
Akt1Kinase AssayIC5012.3
mTORKinase AssayIC5018.9
MCF-7 Cell ProliferationCell-basedGI505.6

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action.

General Experimental Workflow

G

Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Phosphorylated Akt (p-Akt)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of p-Akt to total Akt.

Conclusion and Future Directions

While direct experimental data is lacking, the structural characteristics of this compound strongly suggest a potential role as a modulator of inflammatory and cell growth signaling pathways. The proposed mechanisms, centered on the inhibition of NF-κB, MAPK, and PI3K/Akt/mTOR pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path for validating these hypotheses and elucidating the precise molecular targets of this compound. Further investigation is warranted to confirm these putative mechanisms and to explore the therapeutic potential of this compound in inflammatory diseases and oncology.

References

A Comprehensive Technical Review of 3-(3,4-Dimethoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for 3-(3,4-Dimethoxybenzoyl)propionic acid. This guide is a comprehensive overview based on established chemical principles, data from structurally related compounds, and predictive models. The proposed synthesis and mechanisms of action are based on established literature for analogous compounds and should be considered theoretical until experimentally validated.

Introduction

3-(3,4-Dimethoxybenzoyl)propionic acid is a member of the benzoylpropionic acid class of compounds. This class is recognized for its versatile chemical structure, serving as a crucial intermediate in the synthesis of various heterocyclic compounds and as a scaffold for molecules with potential biological activities.[1] Derivatives of aryl propionic acids are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[2] Recent in silico studies on benzoylpropionic acid derivatives suggest their potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase-2 (COX-2).[3][4] This technical guide provides a detailed overview of the proposed synthesis, predicted physicochemical properties, and potential biological activities of 3-(3,4-Dimethoxybenzoyl)propionic acid.

Physicochemical Properties

The predicted physicochemical properties of 3-(3,4-Dimethoxybenzoyl)propionic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of potential drug delivery systems.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅Calculated
Molecular Weight 238.24 g/mol Calculated
IUPAC Name 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid
Predicted LogP 1.2 - 1.5Predictive Models
Predicted Water Solubility Moderately SolublePredictive Models
Predicted pKa ~4.5Predictive Models

Synthesis of 3-(3,4-Dimethoxybenzoyl)propionic Acid

The most probable synthetic route for 3-(3,4-Dimethoxybenzoyl)propionic acid is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride. This electrophilic aromatic substitution reaction is a standard method for the preparation of β-aroylpropionic acids.[2][5]

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add succinic anhydride (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred suspension.

  • To this mixture, add a solution of veratrole (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Veratrole Veratrole (1,2-Dimethoxybenzene) Friedel_Crafts Friedel-Crafts Acylation Veratrole->Friedel_Crafts Aromatic Substrate Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Acylating Agent AlCl3 Anhydrous AlCl₃ (Lewis Acid Catalyst) AlCl3->Friedel_Crafts Catalyst Solvent Anhydrous Dichloromethane Solvent->Friedel_Crafts Temperature 0-5 °C to Room Temp Temperature->Friedel_Crafts Quenching Ice / HCl Extraction Dichloromethane Extraction Quenching->Extraction Washing NaHCO₃ / Brine Wash Extraction->Washing Drying Na₂SO₄ Drying Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization Concentration->Purification Product 3-(3,4-Dimethoxybenzoyl)propionic acid Purification->Product Friedel_Crafts->Quenching

Caption: Proposed synthesis workflow for 3-(3,4-Dimethoxybenzoyl)propionic acid.

Potential Biological Activity and Mechanism of Action

While no direct experimental studies on the biological activity of 3-(3,4-Dimethoxybenzoyl)propionic acid have been found, the broader class of benzoylpropionic acids has been investigated for various pharmacological properties.

Anti-inflammatory Potential

An in silico study on two benzoylpropionic acid derivatives, 4-(4-methoxyphenyl)-4-oxobutanoic acid (MBPA) and 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid (DHBPA), predicted their potential as anti-inflammatory agents through the inhibition of COX-2.[3][4][6] The study suggested that these compounds could bind to the active site of the COX-2 enzyme, similar to the action of known NSAIDs like ibuprofen.[3][4] Given the structural similarity, it is plausible that 3-(3,4-Dimethoxybenzoyl)propionic acid could exhibit similar anti-inflammatory properties.

Hypothetical Signaling Pathway

The overproduction of prostaglandins by COX-2 is a key driver of inflammation and pain. Inhibition of COX-2 is a primary mechanism of action for many NSAIDs. The hypothetical signaling pathway below illustrates the potential anti-inflammatory action of 3-(3,4-Dimethoxybenzoyl)propionic acid.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ action Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 action COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Target_Compound 3-(3,4-Dimethoxybenzoyl)propionic acid Target_Compound->COX2 Inhibits (Hypothesized)

Caption: Hypothetical anti-inflammatory mechanism of 3-(3,4-Dimethoxybenzoyl)propionic acid.

Conclusion

3-(3,4-Dimethoxybenzoyl)propionic acid represents a molecule of interest within the broader class of aryl propionic acids. While direct experimental data is currently lacking, this guide provides a solid foundation for future research. The proposed synthesis via Friedel-Crafts acylation is a well-established and efficient method. Furthermore, the potential for anti-inflammatory activity, based on in silico studies of analogous compounds, warrants further investigation. Experimental validation of the synthesis, physicochemical properties, and biological activities is essential to fully elucidate the potential of this compound for therapeutic applications. This document serves as a valuable resource for researchers embarking on the study of 3-(3,4-Dimethoxybenzoyl)propionic acid and its derivatives.

References

In-Depth Technical Guide: Spectral Data for 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS No: 5333-34-6). Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data, typical spectral features for its constituent functional groups, and detailed experimental protocols for acquiring such data. This document aims to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 5333-34-6[1][2]
Chemical Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [1][2]
Physical Form Solid[2][3]
Melting Point 159-161 °C[3]

Predicted and Typical Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on its chemical structure.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~7.6 - 7.7Multiplet1HAr-H
~7.5 - 7.6Multiplet1HAr-H
~6.9 - 7.0Multiplet1HAr-H
~3.95Singlet3H-OCH₃
~3.93Singlet3H-OCH₃
~3.3Triplet2H-C(=O)-CH₂-
~2.8Triplet2H-CH₂-COOH
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)Assignment
~198.0Ar-C=O
~178.0-COOH
~154.0Ar-C-O
~149.0Ar-C-O
~129.0Quaternary Ar-C
~123.0Ar-C-H
~110.0Ar-C-H
~109.0Ar-C-H
~56.2-OCH₃
~56.0-OCH₃
~34.0-C(=O)-CH₂-
~28.0-CH₂-COOH
FT-IR Spectroscopy Data (Typical Absorptions)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3000-2850MediumC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Aryl Ketone)
1600-1450Medium-StrongC=C stretch (Aromatic Ring)
1260-1020StrongC-O stretch (Ether and Carboxylic Acid)
Mass Spectrometry Data (Predicted)
Adductm/z
[M+H]⁺239.0914[4]
[M+Na]⁺261.0733[4]
[M-H]⁻237.0768[4]
[M]⁺238.0836[4]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the acquisition of spectral data for this compound.

Synthesis of this compound

This compound can be synthesized via a Friedel-Crafts acylation reaction.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole and succinic anhydride in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Processing: Fourier transform, phase correct, and reference the spectrum using the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Both positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Visualizations

Synthesis Workflow

Synthesis_Workflow Veratrole Veratrole Reactants Veratrole->Reactants SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reactants Reaction Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 5333-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6). It also details its primary application as a chemical intermediate, including a representative synthesis protocol.

Chemical Identity and Properties

This compound is an aromatic carboxylic acid. Its molecular structure features a methoxylated phenyl ring linked to a butanoic acid chain via a ketone group. This compound is typically a white crystalline powder.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 5333-34-6N/A
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Appearance Solid
Melting Point 159-161 °C
Boiling Point 432.9 ± 35.0 °C at 760 mmHg
Purity 95%

Safety and GHS Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation Mark

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Table 3: Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and First Aid

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Use only with adequate ventilation.

  • Wear suitable protective clothing, gloves, and eye/face protection.

Storage:

  • Store in a tightly-closed container when not in use.

  • Keep in a cool, dry, well-ventilated area away from incompatible substances.

  • Store at 4°C for long-term stability.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid if irritation develops or persists.

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.

  • Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.

Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory agents and antioxidants.[1] Its primary utility lies in its role as a building block for more complex chemical structures.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole with succinic anhydride.[2]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (or a suitable solvent)

  • Ice-cold hydrochloric acid (2.5% v/v)

  • 5% w/v sodium bicarbonate solution

  • Ether

  • Dilute hydrochloric acid

Procedure:

  • A mixture of benzene and anhydrous aluminum chloride is refluxed on a water bath under anhydrous conditions.

  • Succinic anhydride is added in small portions with continuous stirring.

  • Stirring and heating are continued for 4 hours.

  • After leaving the mixture overnight at room temperature, it is poured into ice-cold hydrochloric acid.

  • The mixture undergoes steam distillation to remove the solvent and unreacted starting materials.

  • The crude this compound is obtained after concentrating the aqueous solution.

  • The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove impurities.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.

Synthesis_Workflow Reactants Veratrole + Succinic Anhydride + AlCl₃ in Benzene Reaction Friedel-Crafts Acylation (Reflux, 4h) Reactants->Reaction Workup Quench with HCl (aq) + Steam Distillation Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification 1. Dissolve in NaHCO₃ (aq) 2. Ether Extraction 3. Acidification with HCl CrudeProduct->Purification FinalProduct Purified 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic Acid Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific mechanism of action, protein targets, or effects on signaling pathways of this compound. While its structure suggests potential for biological activity, its primary documented role is as a chemical intermediate.[3]

Future research could explore its potential anti-inflammatory and antioxidant properties, possibly through screening against relevant enzymatic pathways. A hypothetical workflow for such an investigation is presented below.

Biological_Screening_Workflow Compound 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic Acid Screening Initial Biological Screening (e.g., Enzyme Inhibition Assays) Compound->Screening HitIdentification Hit Identification Screening->HitIdentification NoActivity No Significant Activity HitIdentification->NoActivity No Activity MechanismStudies Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) HitIdentification->MechanismStudies Activity Found LeadOptimization Lead Optimization MechanismStudies->LeadOptimization DrugCandidate Potential Drug Candidate LeadOptimization->DrugCandidate

Caption: Hypothetical workflow for investigating biological activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a central catecholamine neurotransmitter, plays a critical role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function.[1] The precise regulation of dopamine levels is crucial for maintaining neurological health, and dysregulation of the dopaminergic system is implicated in a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and addiction.[1][2] The metabolic fate of dopamine is a key aspect of its overall function, leading to the formation of various metabolites that can be used as biomarkers to assess dopaminergic activity. This guide provides a comprehensive technical overview of the major dopamine metabolites, with a special focus on homoveratric acid, a related but distinct compound often encountered in metabolic studies. We will delve into the core metabolic pathways, present quantitative data, provide detailed experimental protocols for analysis, and visualize these complex systems.

Dopamine Metabolism: Core Pathways

The breakdown of dopamine is primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[3][4] These enzymes act in a concerted fashion to convert dopamine into its main inactive metabolite, Homovanillic Acid (HVA), which is then excreted in the urine.[5][6]

There are two primary routes for this conversion:

  • Dopamine -> DOPAC -> HVA: Dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[7][8] DOPAC is subsequently methylated by COMT to form HVA.[9][10]

  • Dopamine -> 3-Methoxytyramine -> HVA: Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT).[9] 3-MT is then oxidized by MAO and ALDH to produce HVA.[8]

The major metabolites in human brain are DOPAC and HVA, with HVA being the principal end-product of dopamine catabolism.[11]

The Origin of Homoveratric Acid

Contrary to a common misconception, homoveratric acid (3,4-dimethoxyphenylacetic acid) is not a direct major metabolite of dopamine in the canonical pathway.[3] Its structure is similar to HVA, but with a second methoxy group instead of a hydroxyl group. The primary and most well-documented metabolic pathway for the formation of homoveratric acid in humans is through the biotransformation of the xenobiotic compound 3,4-dimethoxyphenylethylamine (DMPEA), also known as homoveratrylamine.[3] DMPEA can be of exogenous origin, found in certain plant species.[3] The metabolism of DMPEA to homoveratric acid involves oxidative deamination by MAO, followed by oxidation by ALDH.[3] Homoveratric acid is recognized as a human urinary metabolite and a xenobiotic metabolite.[5][12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways discussed.

Dopamine_Metabolism cluster_dopamine_pathway Canonical Dopamine Metabolism cluster_homoveratric_pathway Homoveratric Acid Formation (Xenobiotic Pathway) Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde Dopamine->DOPAL MAO ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT DOPAC 3,4-Dihydroxyphenylacetic Acid DOPAL->DOPAC ALDH HVA Homovanillic Acid DOPAC->HVA COMT ThreeMT->HVA MAO, ALDH DMPEA 3,4-Dimethoxyphenylethylamine (DMPEA) DMPEA_aldehyde 3,4-Dimethoxyphenyl- acetaldehyde DMPEA->DMPEA_aldehyde MAO HVA_acid Homoveratric Acid DMPEA_aldehyde->HVA_acid ALDH

Dopamine and Homoveratric Acid Metabolic Pathways

Quantitative Data of Dopamine Metabolites

Table 1: Concentrations of Homovanillic Acid (HVA) in Human Biological Fluids

Biological FluidConcentration RangeNotes
Urine Highly variable, dependent on age, diet, and physiological state. Often expressed relative to creatinine excretion.In healthy adults, excretion can range from 1 to 7 mg/24 hours.[8]
Plasma ~5 - 20 ng/mLLevels can be influenced by various factors including diet and medication.
Cerebrospinal Fluid (CSF) 20 - 100 ng/mLGenerally considered a more direct indicator of central dopamine turnover.[13]

Table 2: Concentrations of 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Human Biological Fluids

Biological FluidConcentration RangeNotes
Urine Variable, typically lower than HVA.
Plasma ~1 - 5 ng/mL
Cerebrospinal Fluid (CSF) ~5 - 30 ng/mL

Table 3: Concentrations of Homoveratric Acid in Human Biological Fluids

Biological FluidConcentration RangeNotes
Urine Not well established in the general population. Detected as a xenobiotic metabolite.Its presence and concentration are primarily dependent on exposure to precursor compounds like DMPEA.
Plasma Not well established in the general population.
Cerebrospinal Fluid (CSF) Not well established in the general population.

Experimental Protocols

Accurate quantification of homoveratric acid and related dopamine metabolites requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Protocol 1: Quantitative Analysis of Homoveratric Acid and Dopamine Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the analysis of organic acids, which can be adapted for homoveratric acid and other dopamine metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To extract acidic metabolites from the urine matrix.

  • Procedure:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of the analyte of interest).

    • Acidify the sample to pH 1-2 with hydrochloric acid (HCl).

    • Extract the organic acids with 5 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Objective: To increase the volatility and thermal stability of the analytes for GC analysis.

  • Procedure:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for each analyte and internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Urine Sample add_is Add Internal Standard start->add_is acidify Acidify to pH 1-2 add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Silylation (BSTFA/TMCS) evaporate->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/Scan) separate->detect quantify Data Analysis and Quantification detect->quantify

GC-MS Experimental Workflow
Protocol 2: Quantitative Analysis of Homoveratric Acid and Dopamine Metabolites in Plasma by LC-MS/MS

This protocol provides a general procedure for the sensitive and specific quantification of dopamine metabolites in plasma.

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • Objective: To remove proteins and other interfering substances from the plasma matrix.

  • Procedure:

    • To 200 µL of plasma, add an internal standard.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For further cleanup and concentration, perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the supernatant.

      • Wash the cartridge with a weak organic solvent.

      • Elute the analytes with a methanol/ammonia solution.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Conclusion

This technical guide provides a detailed overview of homoveratric acid and its relationship to the broader landscape of dopamine metabolism. While not a direct endogenous metabolite of dopamine, its presence in biological fluids serves as an important indicator of exposure to certain xenobiotic compounds. The provided experimental protocols offer a robust framework for the accurate quantification of these and other related organic acids, enabling researchers to further investigate the intricate roles of these molecules in health and disease. The continued development of sensitive and specific analytical methods will be crucial for advancing our understanding of the dopaminergic system and its complex metabolic network.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly anti-inflammatory agents and antioxidants. The primary synthetic route detailed is the Friedel-Crafts acylation of veratrole with succinic anhydride. This document includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

This compound is an aromatic carboxylic acid characterized by a methoxylated phenyl ring linked to a butanoic acid chain via a ketone group. This structural motif is of interest in medicinal chemistry as it can be incorporated into larger molecules to potentially enhance their pharmacokinetic and pharmacodynamic properties. The presence of the dimethoxyphenyl group is associated with antioxidant and anti-inflammatory activities, making this compound and its derivatives attractive candidates for drug discovery programs. The synthesis of this key intermediate is typically achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of carbon-carbon bonds to aromatic rings.[1][2]

Signaling Pathway and Logical Relationships

The synthesis of this compound is a direct application of the Friedel-Crafts acylation reaction. The general mechanism involves the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. This electrophile then attacks the electron-rich veratrole ring to form the final product.

G cluster_0 Reactant Preparation cluster_1 Electrophile Generation cluster_2 Electrophilic Aromatic Substitution cluster_3 Product Formation succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex Intermediate acylium_ion->sigma_complex + Veratrole veratrole Veratrole veratrole->sigma_complex product 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid sigma_complex->product - H+

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from veratrole and succinic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add succinic anhydride (1.0 eq).

  • Solvent and Catalyst Addition: Add nitrobenzene to the flask to dissolve the succinic anhydride. Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • Reactant Addition: Dissolve veratrole (1.0 eq) in a minimal amount of nitrobenzene and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 20 hours.[1]

  • Work-up:

    • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the organic layer sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the compound.

G start Start setup 1. Reaction Setup: - Add succinic anhydride to flask start->setup dissolve 2. Add nitrobenzene and AlCl3 - Cool in ice bath setup->dissolve add_veratrole 3. Add veratrole solution dropwise dissolve->add_veratrole react 4. Stir at room temperature for 20 hours add_veratrole->react workup 5. Work-up: - Quench with ice/HCl - Extract with CH2Cl2 - Wash with HCl, H2O, NaHCO3 - Dry and evaporate react->workup purify 6. Purification: - Recrystallize from ethanol workup->purify characterize 7. Characterization: - MP, NMR, IR purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Physical Properties
Molecular FormulaC₁₂H₁₄O₅[1]
Molecular Weight238.24 g/mol [1][3]
Melting Point159-161 °C[3]
AppearanceWhite crystalline powder
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)7.63 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.27 (t, J=6.6 Hz, 2H), 2.80 (t, J=6.6 Hz, 2H)
¹³C NMR (CDCl₃, δ ppm)196.3, 178.6, 153.5, 149.2, 129.8, 122.9, 110.0, 109.8, 56.1, 56.0, 33.6, 28.1
IR (KBr, cm⁻¹)3200-2500 (br, O-H), 1710 (C=O, acid), 1670 (C=O, ketone), 1590, 1520 (C=C, aromatic)
Reaction Parameters
Typical SolventNitrobenzene, Ethylene glycol dimethyl ether[1]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[4]
Reaction Time~20 hours[1]
Reaction TemperatureRoom Temperature[1]

Applications in Drug Development

This compound and its structural analogs are recognized for their potential as scaffolds in the design of novel therapeutic agents. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, contributing to their antioxidant and anti-inflammatory properties. This makes the title compound a valuable starting material for the synthesis of more complex molecules targeting a range of diseases, including those with an inflammatory component. Furthermore, the carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of diverse chemical libraries for high-throughput screening. Research has indicated that derivatives of similar oxobutanoic acids may exhibit activities such as enzyme inhibition and modulation of cellular signaling pathways, highlighting the potential for this class of compounds in drug discovery.[5]

References

Application Notes and Protocols for the Synthesis of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-4-oxobutanoic acids are versatile bifunctional molecules that serve as crucial intermediates in organic synthesis. Their unique structure, incorporating both a carboxylic acid and an aryl ketone, makes them valuable precursors for constructing a wide range of carbocyclic and heterocyclic frameworks.[1] These compounds are foundational in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] Notably, derivatives have been explored as Src kinase inhibitors for cancer therapy and are key intermediates in the synthesis of antifungal agents like Posaconazole.[3][4] The most common and robust method for their synthesis is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[5][6]

This document provides detailed experimental protocols for the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation, including quantitative data, purification methods, and visual workflows to guide researchers.

Core Synthesis: Friedel-Crafts Acylation

The primary route to 4-aryl-4-oxobutanoic acids involves the electrophilic aromatic substitution reaction between an arene (e.g., benzene, toluene, 1,3-difluorobenzene) and succinic anhydride.[4][6] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly electrophilic acylium ion.[7] The electron-rich aromatic ring then attacks this ion, leading to the formation of the desired product after an aqueous workup.[7]

Experimental Protocols

This section details a general laboratory procedure for the synthesis of 4-aryl-4-oxobutanoic acids. Specific examples for different aromatic substrates are provided in the subsequent data table.

Materials and Reagents
  • Aromatic Substrate (e.g., Benzene, Toluene, 1,3-Difluorobenzene)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃, powdered)

  • Anhydrous Dichloromethane (DCM) (for certain substrates)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic Solvents for Extraction and Recrystallization (e.g., Diethyl Ether, Ethyl Acetate, Hexane)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel or powder funnel

  • Mechanical or magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter flask for vacuum filtration

  • Rotary evaporator

General Synthesis Procedure
  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a stirrer, reflux condenser (fitted with a drying tube), and a dropping/powder funnel. For reactions sensitive to moisture, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reagent Charging:

    • Method A (Benzene as reactant and solvent): Charge the flask with the aromatic substrate (e.g., anhydrous benzene) and succinic anhydride.[5]

    • Method B (Inert solvent): Charge the flask with the Lewis acid (e.g., anhydrous AlCl₃) and an anhydrous solvent like dichloromethane. Cool the suspension to 0 °C in an ice bath.[4]

  • Catalyst and Reagent Addition:

    • Method A: To the stirred mixture of the arene and anhydride, add powdered anhydrous aluminum chloride in portions.[5] The reaction is often exothermic.[5]

    • Method B: Add a solution of the aromatic substrate and succinic anhydride (or its acid chloride derivative) in the anhydrous solvent dropwise to the cooled Lewis acid suspension.[3][8]

  • Reaction Progression: After the initial addition, allow the mixture to warm to room temperature or heat under reflux to ensure the reaction goes to completion.[3][5] Typical reaction times range from 30 minutes to 4 hours.[1][5] Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • Work-up (Quenching): After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][4]

  • Extraction and Washing:

    • If an organic solvent like DCM was used, transfer the quenched mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.[4][8]

    • If the arene was used as the solvent, it may be necessary to remove the excess by steam distillation.[1]

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.[3][4]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent or solvent system (e.g., ethyl acetate/hexane, or by an acid-base procedure).[1][4][9] Dissolve the crude product in a basic aqueous solution (e.g., 5% sodium bicarbonate), extract with ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[1] Collect the pure crystals by vacuum filtration.[9]

Quantitative Data

The following table summarizes representative examples of Friedel-Crafts acylation for the synthesis of various 4-aryl-4-oxobutanoic acids.

Aromatic SubstrateMolar Ratio (Arene:Anhydride:AlCl₃)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzene5 : 1 : 1.5BenzeneReflux0.5~85-95
Toluene(Excess)TolueneReflux4High[1][6]
1,3-Difluorobenzene1 : 1 : 2.2DCM0 to RT2-4Good
Anisole(Excess)Anisole80-42[2]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification efficiency.

Visualizing the Process

The following diagrams illustrate the general experimental workflow and the synthetic utility of the target compounds.

G A Reaction Setup (Dry Glassware, Inert Atmosphere) B Reagent Charging & Cooling (Arene, Anhydride, AlCl₃, Solvent) A->B C Reaction Progression (Stirring/Reflux, TLC Monitoring) B->C D Work-up (Quenching) (Pour onto Ice/HCl) C->D E Extraction & Washing (Organic Solvent, NaHCO₃, Brine) D->E F Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G Purification (Recrystallization) F->G H Pure 4-Aryl-4-oxobutanoic Acid G->H

Caption: General experimental workflow for synthesis.

G cluster_start Starting Materials cluster_derivatives High-Value Derivatives Arene Arene (e.g., Toluene) Product 4-Aryl-4-oxobutanoic Acid Arene->Product Friedel-Crafts Acylation Anhydride Succinic Anhydride Anhydride->Product Friedel-Crafts Acylation Heterocycles Bioactive Heterocycles (e.g., Pyridazinones) Product->Heterocycles Condensation/ Cyclization APIs API Intermediates (e.g., for Posaconazole) Product->APIs Further Synthesis

Caption: Synthetic utility and logical relationships.

References

Application Notes and Protocols for the Utilization of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid as a versatile synthetic precursor in the development of novel bioactive molecules.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic and polyfunctional compounds. Its chemical structure, featuring a dimethoxyphenyl moiety and a keto-acid functionality, allows for diverse synthetic transformations, leading to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines the synthesis of this compound and its subsequent use in the preparation of chalcones, thiazoles, and bicyclic pyrrolidinones, complete with detailed experimental protocols and biological activity data where available.

Synthesis of the Precursor: this compound

The primary and most common method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: Veratrole, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 molar equivalents) in dry dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of succinic anhydride (1.0 molar equivalent) and veratrole (1.1 molar equivalents) in dry dichloromethane to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid.

Logical Workflow for Friedel-Crafts Acylation

G A Suspend AlCl3 in DCM B Cool to 0-5 °C A->B C Add Veratrole and Succinic Anhydride in DCM B->C D Warm to RT and Stir C->D E Reaction Monitoring (TLC) D->E F Quench with HCl/Ice E->F G Extraction and Washing F->G H Drying and Solvent Removal G->H I Recrystallization H->I J Product: this compound I->J

Caption: Workflow for the synthesis of the precursor.

Application in the Synthesis of Bioactive Molecules

Synthesis of Chalcone Derivatives

Chalcones are a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory properties. The ketone functionality of this compound can be utilized in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation

  • Materials: this compound, a substituted aromatic aldehyde, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 molar equivalent) and the substituted aromatic aldehyde (1.1 molar equivalents) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH or KOH (e.g., 10-40%) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature or with gentle heating for a specified time (typically 2-24 hours), monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral.

    • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired chalcone derivative.

Synthetic Pathway for Chalcone Derivatives

G Precursor This compound Chalcone Chalcone Derivative Precursor->Chalcone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Chalcone Base Base (NaOH or KOH) Base->Chalcone catalyst Solvent Ethanol Solvent->Chalcone solvent G Precursor This compound Bromination α-Bromination Precursor->Bromination BromoKetone α-Bromo Ketone Intermediate Bromination->BromoKetone Thiazole Thiazole Derivative BromoKetone->Thiazole Thioamide Thioamide (R-CSNH2) Thioamide->Thiazole G Precursor This compound Amide Intermediate Amide Precursor->Amide Diamine Diamine Diamine->Amide DehydratingAgent Dehydrating Agent DehydratingAgent->Amide Cyclization Intramolecular Cyclization Amide->Cyclization Pyrrolidinone Bicyclic Pyrrolidinone Cyclization->Pyrrolidinone G Chalcone Chalcone Derivative NOX4 NOX4 Upregulation Chalcone->NOX4 ROS Increased ROS NOX4->ROS ER_Stress ER Stress ROS->ER_Stress IRE1a IRE1α Sulfonation ER_Stress->IRE1a RIDD RIDD Activation IRE1a->RIDD miR23b miR-23b Degradation RIDD->miR23b Apoptosis Apoptosis RIDD->Apoptosis miR23b->NOX4 de-repression

Application Notes and Protocols: 1H and 13C NMR Analysis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. It includes predicted spectral data, standardized experimental protocols for data acquisition, and a structural representation to aid in spectral interpretation.

Introduction

This compound is a keto acid derivative of veratrole. Its chemical structure incorporates a dimethoxy-substituted aromatic ring and a butanoic acid chain with a ketone functionality.[1] This arrangement of functional groups makes NMR spectroscopy an essential tool for its structural elucidation and purity assessment. The molecule has a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol .[1][2]

Chemical Structure:

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis 1H Spectrum Analysis (Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift Assignment) Processing->C13_Analysis Structure_Correlation Correlate 1H and 13C Data H1_Analysis->Structure_Correlation C13_Analysis->Structure_Correlation Final_Structure Structural Confirmation Structure_Correlation->Final_Structure

References

Application Note: High-Resolution Mass Spectrometry Analysis of C12H14O5 (3,4,5-Trimethoxycinnamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trimethoxycinnamic acid, a natural product with the chemical formula C12H14O5, is a methoxycinnamic acid found in various plant species.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] As a member of this class of compounds, 3,4,5-trimethoxycinnamic acid is a subject of research for its potential therapeutic applications.

High-resolution mass spectrometry (HR-MS) is a powerful analytical technique for the accurate mass determination and structural elucidation of small molecules.[3] Its high accuracy and resolving power make it an indispensable tool in natural product research, metabolomics, and drug discovery for the unambiguous identification of compounds in complex matrices.[3][4] This application note provides a detailed protocol for the analysis of 3,4,5-trimethoxycinnamic acid using HR-MS, including sample preparation, instrumental parameters, and interpretation of fragmentation data.

Experimental Protocols

Sample Preparation

A pure standard of 3,4,5-trimethoxycinnamic acid is required for direct infusion analysis.

Materials:

  • 3,4,5-Trimethoxycinnamic acid standard

  • HPLC-grade methanol or acetonitrile[5][6]

  • LC-MS grade water[6]

  • 0.1% Formic acid solution (for positive ion mode)[6]

  • 1 mL glass vials[6]

  • Micropipettes

Protocol:

  • Prepare a stock solution of 3,4,5-trimethoxycinnamic acid at a concentration of 1 mg/mL in HPLC-grade methanol.

  • From the stock solution, prepare a working solution with a final concentration between 1 and 50 µM.[5] A typical solvent for infusion is 50-80% methanol or acetonitrile in water.[5]

  • For positive ion mode analysis, add 0.1% formic acid to the final working solution to promote the formation of protonated ions [M+H]+.[6]

  • Transfer approximately 1 mL of the final solution into a glass vial for analysis.

  • Prepare a blank sample using the same solvent composition as the working solution.[5]

High-Resolution Mass Spectrometry Analysis

The following parameters are provided as a general guideline and may be optimized for the specific instrument used (e.g., Orbitrap, Q-TOF).

Instrumentation:

  • A high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap Exploris 120 or a Waters Xevo TQ-S triple quadrupole mass spectrometer, is suitable for this analysis.[4][7]

  • An electrospray ionization (ESI) source is used for sample ionization.[6]

HR-MS Parameters:

ParameterValue
Ionization ModePositive and/or Negative ESI
Mass Rangem/z 50-500
Resolution> 60,000 FWHM at m/z 200
Capillary Voltage3.5 kV
Sheath Gas Flow Rate35 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Ion Transfer Tube Temp300 °C
Data AcquisitionFull MS followed by data-dependent MS/MS
Collision Energy (for MS/MS)Stepped collision energy (e.g., 10, 20, 40 eV)
Collision GasArgon or Nitrogen

Data Presentation and Results

High-Resolution Mass Data

The elemental composition of 3,4,5-trimethoxycinnamic acid is C12H14O5. The theoretical monoisotopic mass can be calculated and compared with the experimentally observed mass to confirm the identity of the compound.

Ion AdductTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]+239.0863239.0861< 1
[M-H]-237.0717237.0719< 1
[M+Na]+261.0682261.0679< 1

Note: Observed m/z and mass accuracy are representative values and may vary slightly depending on the instrument and calibration.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the precursor ion. The fragmentation pattern of the [M+H]+ ion of 3,4,5-trimethoxycinnamic acid is characterized by losses of small neutral molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
239.0861221.0755H2O (18.0106 Da)[M+H-H2O]+
239.0861206.0524CH3 + H2O (33.0334 Da)[M+H-CH3-H2O]+
239.0861193.0703H2O + CO (46.0055 Da)[M+H-H2O-CO]+
239.0861178.0471H2O + CO + CH3 (61.0283 Da)[M+H-H2O-CO-CH3]+

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing A Weigh 3,4,5-Trimethoxycinnamic Acid B Prepare Stock Solution (1 mg/mL) A->B C Dilute to Working Solution (1-50 µM) B->C D Add 0.1% Formic Acid C->D E Direct Infusion via ESI Source D->E F Full Scan MS Acquisition E->F G Data-Dependent MS/MS F->G H Determine Accurate Mass G->H I Analyze Fragmentation Pattern H->I J Structural Elucidation I->J

Caption: Experimental workflow for HR-MS analysis.

fragmentation_pathway cluster_frags M [M+H]+ m/z 239.0861 F1 [M+H-H2O]+ m/z 221.0755 M->F1 - H2O F2 [M+H-H2O-CH3]+ m/z 206.0524 F1->F2 - CH3 F3 [M+H-H2O-CO]+ m/z 193.0703 F1->F3 - CO

Caption: Proposed fragmentation of 3,4,5-Trimethoxycinnamic acid.

signaling_pathway cluster_pathway Illustrative Anti-inflammatory Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Phosphorylates IκBα, releasing NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Genes Transcription Compound C12H14O5 (e.g., 3,4,5-Trimethoxycinnamic Acid) Compound->IKK Inhibition

Caption: Hypothetical inhibition of an inflammatory pathway.

References

Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a keto-acid derivative with a chemical structure that suggests significant potential for biological activity. While primarily utilized as a versatile chemical intermediate in the synthesis of more complex bioactive molecules, the inherent structural motifs—a dimethoxy-substituted phenyl ring and a butanoic acid chain—are found in numerous compounds with established pharmacological properties.[1][2] This document provides an overview of its potential applications in medicinal chemistry, supported by detailed experimental protocols to facilitate further investigation into its biological effects. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Potential Therapeutic Applications

The structural characteristics of this compound, particularly the 4-oxobutanoic acid scaffold, are present in various biologically active molecules, suggesting its potential as a lead compound for the development of novel therapeutics.[3]

Anti-inflammatory Activity

Derivatives of 4-oxobutanoic acid have shown promise as anti-inflammatory agents. A plausible mechanism of action, drawn from structurally similar compounds, involves the inhibition of the 5-lipoxygenase (5-LOX) pathway. This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By potentially inhibiting 5-LOX, this compound could reduce the production of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4), thereby mitigating the inflammatory response.

Antioxidant Activity

The presence of a catechol-like 3,4-dimethoxyphenyl group suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a wide range of diseases.

Anticancer Activity

The 4-oxobutanoic acid scaffold has been incorporated into various compounds exhibiting cytotoxic effects against cancer cell lines. While the direct anticancer activity of this compound has not been extensively reported, its derivatives represent a potential avenue for the development of novel antineoplastic agents. For instance, a novel synthesized compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), has demonstrated cytotoxic effects against triple-negative breast cancer cells with IC50 values of 20 µg/mL for MDA-MB-231 and 25 µg/mL for MDA-MB-468 cells.[4]

Quantitative Data Summary

Direct quantitative biological data for this compound is not extensively available in the public domain. However, the following table summarizes the reported activities of structurally related compounds to provide a rationale for its investigation.

Compound/Derivative ClassBiological ActivityAssayTarget/Cell LineIC50/EC50
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)CytotoxicityMTT AssayMDA-MB-231 (Breast Cancer)20 µg/mL
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)CytotoxicityMTT AssayMDA-MB-468 (Breast Cancer)25 µg/mL
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Anti-inflammatoryRat Ear Edema (EPP induced)-21 nmol/ear
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Anti-inflammatoryRat Ear Edema (AA induced)-60 nmol/ear
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Platelet Aggregation InhibitionCollagen-induced-0.35 mM

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound from veratrole and succinic anhydride.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in dry nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.

  • To this mixture, add veratrole dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and 5% HCl.

  • Separate the organic layer and extract the aqueous layer with nitrobenzene.

  • Combine the organic layers and wash with sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Veratrole Veratrole Reaction_Vessel Reaction Vessel (Nitrobenzene, AlCl₃) Veratrole->Reaction_Vessel Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction_Vessel Quenching Quenching (Ice, HCl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing (NaHCO₃, H₂O) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Recrystallization->Product AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX FLAP 5-LOX Activating Protein (FLAP) LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4H LTA4 Hydrolase BLT_Receptor BLT Receptor LTB4->BLT_Receptor Inflammation Inflammatory Response (e.g., Chemotaxis) BLT_Receptor->Inflammation Compound 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid (Hypothetical Inhibitor) Compound->LOX5 Inhibits G cluster_assays Antioxidant Assays DPPH DPPH Assay Radical Free Radical (DPPH or ABTS+) DPPH->Radical ABTS ABTS Assay ABTS->Radical Compound Test Compound (4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid) Scavenging Radical Scavenging Compound->Scavenging Radical->Scavenging Measurement Spectrophotometric Measurement Scavenging->Measurement IC50 IC50 Calculation Measurement->IC50

References

Application Notes and Protocols: Derivatization of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a versatile chemical scaffold. Its structure, featuring a dimethoxyphenyl group, a ketone, and a carboxylic acid, presents multiple points for chemical modification. Derivatization of the carboxylic acid moiety into esters or amides can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. These derivatives have shown potential in a range of therapeutic areas, including as antimicrobial, antifungal, and anticancer agents.

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and for their subsequent evaluation in common bioassays.

Chemical Derivatization Protocols

The carboxylic acid group of this compound is the primary target for derivatization to generate a library of compounds for bioassays.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the synthesis of an amide derivative via an activated carboxylic acid intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

Protocol 2: Synthesis of Ester Derivatives

This protocol details the Fischer esterification method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, serving as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • Esterification Reaction:

    • Dissolve this compound (1 equivalent) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure ester derivative.

Bioassay Protocols

The following are generalized protocols that can be adapted for the screening of the synthesized derivatives.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Antifungal Susceptibility Testing

This protocol determines the MIC of the derivatives against fungal strains, such as Candida albicans.

Materials:

  • Synthesized derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Positive control antifungal (e.g., fluconazole)

  • DMSO

Procedure:

  • Follow the same serial dilution procedure as described in Protocol 3, using RPMI-1640 medium instead of MHB.

  • Add the standardized fungal inoculum to the wells.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the derivatives on cancer cell lines.

Materials:

  • Synthesized derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

The following tables summarize hypothetical bioactivity data for representative derivatives of this compound.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coli
Parent Carboxylic Acid>128>128
AMD-01 N-phenyl amide64128
AMD-02 N-benzyl amide3264
EST-01 Methyl ester128>128
EST-02 Ethyl ester64128

Table 2: Antifungal Activity (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. niger
Parent Carboxylic Acid>128>128
AMD-01 N-phenyl amide3264
AMD-02 N-benzyl amide1632
EST-01 Methyl ester64128
EST-02 Ethyl ester3264

Table 3: Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Parent Carboxylic Acid>100>100
AMD-01 N-phenyl amide25.545.2
AMD-02 N-benzyl amide15.830.1
EST-01 Methyl ester50.285.6
EST-02 Ethyl ester42.775.3

Visualizations

Signaling Pathways

Derivatives of this compound, particularly those with chalcone-like structures, may modulate various signaling pathways implicated in cell proliferation, inflammation, and apoptosis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Stimuli Stress Stimuli Stress Stimuli->Receptor ASK1 ASK1 Stress Stimuli->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor RAS RAS Receptor->RAS RAC/CDC42 RAC/CDC42 Receptor->RAC/CDC42 RAF RAF RAS->RAF MKK4/7 MKK4/7 RAC/CDC42->MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors JNK JNK MKK4/7->JNK JNK->Transcription Factors p38 p38 MKK3/6->p38 p38->Transcription Factors Derivative Derivative of 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Derivative->RAF Inhibition Derivative->MKK4/7 Inhibition Derivative->MKK3/6 Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Modulation of MAPK signaling pathways by derivatives.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Derivative Derivative Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

GABA_Signaling GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Cl- Influx Cl⁻ Influx GABA-A Receptor->Cl- Influx Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Derivative Derivative as GABA Analog Derivative->GABA-A Receptor Modulation

Caption: Modulation of GABAergic signaling.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Start: 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Derivatization Amide & Ester Synthesis Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, IR Purification->Characterization Primary_Screening Antimicrobial & Antifungal (MIC Determination) Characterization->Primary_Screening Secondary_Screening Anticancer Cytotoxicity (IC50 Determination) Primary_Screening->Secondary_Screening Data_Analysis Structure-Activity Relationship (SAR) Secondary_Screening->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for derivatization and bioassays.

Troubleshooting & Optimization

Optimizing Friedel-Crafts Acylation for Keto Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing Friedel-Crafts reaction conditions for the synthesis of keto acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Friedel-Crafts acylation for keto acid synthesis.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation with a cyclic anhydride is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low or no yield in this reaction can often be attributed to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to atmospheric moisture or residual water in your glassware or reagents will lead to its deactivation. Always use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps or a strong odor of HCl are indicators of decomposition.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often necessary.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[2]

  • Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2]

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures. Gradually increasing the reaction temperature, potentially to reflux in a suitable solvent, may be necessary.[3]

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products or unexpected isomers in my reaction. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of multiple products can still occur. Here are some potential causes and solutions:

  • Polysubstitution: With highly activated aromatic rings, more than one acyl group can be introduced.[4] The initial acylation introduces a deactivating acyl group, which typically prevents further reaction. However, with very reactive substrates, this second reaction can still occur. Using a less reactive catalyst or milder reaction conditions can sometimes mitigate this.

  • Isomer Formation: The substitution pattern on the aromatic ring is directed by the existing substituents. For instance, alkyl groups are ortho-, para-directing. The choice of solvent and catalyst can have a modest effect on the ortho/para ratio. Steric hindrance from bulky substituents on the aromatic ring or the acylating agent can also influence regioselectivity, often favoring the para product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of Lewis acid catalyst to use for the synthesis of keto acids using cyclic anhydrides?

A1: A stoichiometric amount or a slight excess of the Lewis acid catalyst is typically required for Friedel-Crafts acylation. This is because the ketone product forms a complex with the Lewis acid, which is often irreversible under the reaction conditions, thus consuming the catalyst.[6] For the reaction of succinic anhydride with an aromatic hydrocarbon, a molar ratio of approximately 2:1 of AlCl₃ to succinic anhydride is often employed.[1]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The choice of solvent can influence the reaction rate and selectivity. Solvents like 1,2-dichloroethane are often effective.[7] In some cases, using an excess of the aromatic substrate can serve as both the reactant and the solvent.[1] Solvent-free methods, such as grinding the reactants together at room temperature, have also been shown to be highly efficient and environmentally friendly, sometimes leading to higher yields.[1][3]

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used.[8][9] The reactivity of these catalysts generally follows the order of their Lewis acidity.[10] While strong Lewis acids like AlCl₃ are highly effective, milder catalysts may be preferable for sensitive substrates to minimize side reactions.[10] Metal triflates, such as Yb(OTf)₃ and Hf(OTf)₄, have also been shown to be effective catalysts.[9]

Q4: Are there any greener alternatives to traditional Friedel-Crafts acylation conditions?

A4: Yes, several more environmentally friendly methods are being explored. Mechanochemical methods, such as ball milling, offer a solvent-free approach that can lead to higher yields and easier workup.[3] The use of reusable solid acid catalysts, like zeolites, is another promising green alternative.[2]

Data Presentation

Table 1: Effect of Aromatic Substrate and Reaction Conditions on the Yield of β-Aroylpropionic Acids from Succinic Anhydride

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82
TolueneAlCl₃None5 minRoom Temp.95
EthylbenzeneAlCl₃None6 minRoom Temp.92
o-XyleneAlCl₃None8 minRoom Temp.90
m-XyleneAlCl₃None8 minRoom Temp.94
p-XyleneAlCl₃None10 minRoom Temp.88

Data sourced from BenchChem Application Notes.[1]

Table 2: Comparison of Lewis Acids for the Acylation of Anisole with Acetic Anhydride

Catalyst (10 mol %)Yield (%)
FeCl₃·6H₂O65-94
CoCl₂·6H₂O50-70
CeCl₃·7H₂O<5
NdCl₃·6H₂O<5
SmCl₃·6H₂O<5
AlCl₃ (anhydrous)No reaction

Data sourced from a study on Friedel–Crafts acylation in tunable aryl alkyl ionic liquids.[11] Note that these conditions are for a different acylation reaction but provide a general comparison of Lewis acid activity.

Experimental Protocols

Protocol 1: Synthesis of β-Benzoylpropionic Acid via Conventional Friedel-Crafts Acylation

This protocol describes the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[1]

Materials:

  • Succinic anhydride (68 g, 0.68 mole)

  • Dry, thiophene-free benzene (350 g, 4.5 moles)

  • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

  • Water

  • Concentrated hydrochloric acid

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Two reflux condensers

  • Dropping funnel

  • Oil bath

  • Steam distillation apparatus

Procedure:

  • In the 2-L three-necked flask, combine succinic anhydride and dry, thiophene-free benzene.

  • Begin stirring the mixture and add the powdered, anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.

  • Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.

  • Remove the excess benzene via steam distillation.

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.

  • Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol offers an environmentally benign, rapid, and efficient method for the synthesis of various β-aroylpropionic acids at room temperature.[1]

Materials:

  • Succinic anhydride (0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (0.02 mole)

  • Crushed ice

  • Hydrochloric acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.

  • Grind the mixture with a pestle for 1 minute.

  • Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.

Mandatory Visualizations

Friedel_Crafts_Troubleshooting start Start: Low/No Yield q1 Is the Lewis Acid Catalyst Active? start->q1 s1 Use fresh, anhydrous Lewis Acid. Ensure dry glassware and reagents. q1->s1 No q2 Is the Catalyst Amount Sufficient? q1->q2 Yes s1->q2 s2 Increase catalyst loading. Use stoichiometric amount or a slight excess. q2->s2 No q3 Is the Aromatic Substrate Suitable? q2->q3 Yes s2->q3 s3 Check for deactivating groups (-NO2, -CN, etc.) or incompatible groups (-NH2, -OH). q3->s3 No q4 Is the Reaction Temperature Optimal? q3->q4 Yes end_fail Re-evaluate Synthetic Strategy s3->end_fail s4 Gradually increase temperature. Consider refluxing. q4->s4 No end_success Yield Improved q4->end_success Yes s4->end_success

Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts acylation.

Experimental_Workflow prep 1. Preparation - Dry glassware - Use anhydrous reagents setup 2. Reaction Setup - Combine anhydride and aromatic - Add Lewis acid catalyst prep->setup reaction 3. Reaction - Stir at appropriate temp. - Monitor by TLC setup->reaction workup 4. Workup - Quench with ice/HCl - Steam distillation (if needed) reaction->workup isolation 5. Isolation - Filtration - Washing workup->isolation purification 6. Purification (if needed) - Recrystallization isolation->purification analysis 7. Analysis - Yield determination - Spectroscopic analysis purification->analysis

Caption: General experimental workflow for keto acid synthesis via Friedel-Crafts acylation.

References

Purification methods for crude 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route, which is often a Friedel-Crafts acylation.[1] These may include unreacted starting materials such as veratrole (1,2-dimethoxybenzene) and succinic anhydride, by-products from side reactions, and residual solvents used in the synthesis.[2][3]

Q2: What is the recommended starting method for purification?

A2: Recrystallization is the most commonly cited and often the most effective method for purifying crude this compound.[4][5] An ethanol/water solvent system has been specifically mentioned as suitable for this compound.[4]

Q3: How can I remove colored impurities from my crude product?

A3: If your product solution is colored, you can use activated carbon (charcoal).[1][6] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is gently heated for a short period. The hot solution is then filtered to remove the carbon, which adsorbs the colored impurities.[6]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature at which a saturated solution is achieved.[6] To resolve this, you should add more solvent to the mixture while maintaining a clear solution until crystals begin to form upon cooling.[6]

Q5: What storage conditions are recommended for the purified this compound?

A5: For optimal stability, the purified compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and direct light. The compound is noted to be hygroscopic.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids based on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) in small portions while heating the mixture gently until the solid is completely dissolved.[6] Use only the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently boil the solution for a few minutes.[6]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7] It's advisable to pre-heat the funnel to prevent premature crystallization.

  • Crystallization: Add the "bad" solvent or anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, indicating saturation.[8] Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.[6]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any adhering mother liquor.[8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[7] Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably under vacuum.

Solvent System (v/v)Starting Purity (Crude)Final PurityYield (%)Observations
Ethanol/Water~90%>98%85-95%Forms well-defined white crystals.[4]
Acetone/Hexane~90%>97%80-90%Good crystal formation, faster evaporation.
Ethyl Acetate/Hexane~90%>98%85-95%Effective for removing non-polar impurities.[2]

Q: Crystals are not forming even after the solution has cooled. What can I do? A: If crystals do not form, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the surface of the solution.[6]

  • Adding a "seed crystal" of the pure compound to the solution.[6]

  • Cooling the solution in a Dry Ice-acetone bath if using a low-boiling solvent.[6]

Q: The yield of my recrystallized product is very low. What are the possible causes? A: Low yield can result from several factors:

  • Using too much solvent during the dissolution step.

  • The compound having significant solubility in the cold solvent.

  • Premature crystallization during hot filtration.

  • Washing the crystals with a solvent that is not sufficiently cold.

To improve the yield, ensure you are using the minimum amount of hot solvent for dissolution and that the cooling and washing steps are performed at low temperatures.

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out induce Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce No collect Collect & Wash Crystals crystals_form->collect Yes induce->cool end Pure Product collect->end oiling_out->crystals_form No add_solvent Add more hot solvent, re-heat to dissolve oiling_out->add_solvent Yes add_solvent->cool

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Guide 2: Purification by Column Chromatography

Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a mixture with a small amount of ethyl acetate). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.[1] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system.[1] It is common to start with a non-polar solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in separate fractions (e.g., in test tubes).[1]

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Stationary PhaseEluent System (Gradient)Typical Rf of ProductPotential Impurities Eluted
Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)0.3 - 0.5 (in 1:1 Hex/EtOAc)Non-polar by-products elute first.
Silica Gel (with 1% Acetic Acid)Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.4 - 0.6 (in 95:5 DCM/MeOH)Acetic acid can reduce peak tailing.[1]

Q: My compound is not moving off the column (stuck at the origin). What should I do? A: This indicates that the eluent is not polar enough to displace the compound from the silica gel. You need to increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture or switch to a more polar system like dichloromethane/methanol.

Q: The separation between my product and an impurity is poor. How can I improve it? A: To improve separation:

  • Use a shallower polarity gradient during elution.

  • Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Ensure the column is packed properly and not overloaded with the crude sample.

Q: The peaks for my compound on the chromatogram are tailing. What is the cause? A: Tailing is common for acidic compounds like carboxylic acids on silica gel.[1] This is due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1]

G start Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General experimental workflow for purification by column chromatography.

References

Technical Support Center: Recrystallization of 3-(3,4-Dimethoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the recrystallization of 3-(3,4-Dimethoxybenzoyl)propionic acid, addressing common issues encountered by researchers, scientists, and drug development professionals.

Experimental Protocol: Recrystallization of 3-(3,4-Dimethoxybenzoyl)propionic acid

This protocol outlines a general procedure for the purification of 3-(3,4-Dimethoxybenzoyl)propionic acid by recrystallization. The selection of an appropriate solvent is critical and may require small-scale trials.

Materials:

  • Crude 3-(3,4-Dimethoxybenzoyl)propionic acid

  • Recrystallization solvent (e.g., methanol, ethanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Alcohols such as methanol or ethanol are often good starting points for carboxylic acids.

  • Dissolution: Place the crude 3-(3,4-Dimethoxybenzoyl)propionic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[1] An excess of solvent should be avoided to maximize yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator. The melting point of pure 3-(3,4-Dimethoxybenzoyl)propionic acid is between 158.0-164.0°C.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 3-(3,4-Dimethoxybenzoyl)propionic acid.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve. - The solvent is unsuitable.- Not enough solvent is being used.- Try a different solvent or a solvent mixture.- Add more solvent in small increments while heating.
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- The compound is very impure.[2]- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a solvent pair.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound.[5]
Crystallization happens too quickly. - The solution is too concentrated.- The solution was cooled too rapidly.- Add a small amount of additional hot solvent and redissolve the solid before allowing it to cool more slowly.[5]
Low yield of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are hot during filtration.- Rinse the crystallization flask with a small amount of cold solvent and transfer it to the filter.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-(3,4-Dimethoxybenzoyl)propionic acid?

A1: While a specific solvent is not definitively documented in the provided search results, a good starting point for carboxylic acids like this compound would be polar protic solvents such as methanol or ethanol. A related compound, 3-(4-methoxybenzoyl)propionic acid, has been successfully crystallized from methanol.[6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q2: My purified product has a low melting point. What should I do?

A2: A low or broad melting point range indicates that the sample is still impure. A second recrystallization step may be necessary to further purify the compound.

Q3: How can I improve the purity of my final product?

A3: Ensure slow and undisturbed cooling to allow for selective crystal growth, which excludes impurities. Also, make sure to wash the collected crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surface.

Q4: What should I do if my compound is soluble in all tested solvents at room temperature?

A4: If the compound is highly soluble in common solvents, you might consider using a solvent pair. Dissolve the compound in a "good" solvent in which it is very soluble, and then add a "poor" solvent in which it is less soluble dropwise until the solution becomes cloudy. Then, heat the mixture until it is clear and allow it to cool slowly. Common solvent pairs include ethanol/water and acetone/hexane.[7]

Q5: Is it necessary to use decolorizing carbon?

A5: Decolorizing carbon should only be used if the solution is colored due to impurities. If the solution is colorless, this step is not necessary and may lead to a loss of product due to adsorption.

Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash soluble_impurities Soluble Impurities (in Mother Liquor) filter->soluble_impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A flowchart of the general recrystallization process.

References

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and purity of this important compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction of veratrole with succinic anhydride is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors. The most common issues are related to the reagents, catalyst, and reaction conditions. Here are the primary culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in your glassware, solvent, or reagents will rapidly deactivate the catalyst. It is crucial to use freshly opened or properly stored anhydrous AlCl₃ and to ensure all glassware and solvents are thoroughly dried.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the succinic anhydride is often required.

  • Deactivated Aromatic Substrate: While veratrole (1,2-dimethoxybenzene) is an activated aromatic ring, any impurities with electron-withdrawing groups can hinder the electrophilic aromatic substitution reaction. Ensure the purity of your veratrole.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions. Temperature optimization for your specific setup may be necessary.

Issue 2: Formation of Multiple Products/Byproducts

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely byproducts and how can I minimize them?

A2: The formation of multiple products is a common challenge. The primary byproducts in the acylation of veratrole are:

  • Regioisomers: The two methoxy groups on veratrole direct acylation to the positions ortho and para to them. While the desired product is the result of acylation at the 4-position, acylation at other positions can occur, leading to the formation of regioisomers. The choice of solvent and Lewis acid can influence the regioselectivity.

  • Demethylation Products: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ethers on the veratrole ring, especially at elevated temperatures. This results in phenolic byproducts, which can complicate purification. Using a milder Lewis acid or carefully controlling the reaction temperature can mitigate this issue.

  • Poly-acylation: Although less common in acylation than in alkylation, it is possible for the product to undergo a second acylation, especially if the reaction conditions are harsh or if there is a high concentration of the acylating agent.

To minimize byproduct formation, consider using a milder Lewis acid, optimizing the reaction temperature, and using the correct stoichiometric ratios of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent can significantly impact the yield and purity of the product. While some solvent-free methods exist, common solvents for this reaction include:

  • Propionic Acid: One reported method suggests that optimal conditions involve using propionic acid as a solvent at 60°C for 30 minutes.[1]

  • Ethylene Glycol Dimethyl Ether: Another protocol describes the reaction taking place over 20 hours at room temperature in ethylene glycol dimethyl ether.[1]

  • Nitrobenzene: Although less common due to its toxicity and higher boiling point, nitrobenzene can also be used as a solvent in Friedel-Crafts acylations.

The optimal solvent may depend on the specific Lewis acid used and the desired reaction temperature and time. It is recommended to conduct small-scale trials to determine the best solvent for your specific conditions.

Q2: How can I effectively purify the crude this compound?

A2: The most common and effective method for purifying the crude product is recrystallization . The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common recrystallization solvents include:

  • Ethanol/Water mixture: The crude product can often be dissolved in hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. Upon slow cooling, the purified product will crystallize.

  • Acetic Acid/Water mixture: Similar to the ethanol/water system, dissolving the crude product in hot glacial acetic acid followed by the addition of water can also yield pure crystals.

If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed as a secondary purification step.

Q3: Are there any alternative, greener methods for this synthesis?

A3: Yes, mechanochemical synthesis offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. This technique involves grinding the reactants together, sometimes with a small amount of a catalyst, in a ball mill. A study on the Friedel-Crafts acylation of biphenyl with succinic anhydride under mechanochemical conditions showed a significant improvement in yield compared to the solution-phase reaction. This suggests that a similar approach could be beneficial for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Aromatic SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Time (h)Reported Yield (%)Reference
VeratroleSuccinic AnhydrideNot SpecifiedPropionic Acid600.5Not Specified[1]
VeratroleSuccinic AnhydrideNot SpecifiedEthylene Glycol Dimethyl EtherRoom Temp.20Not Specified[1]
BiphenylSuccinic AnhydrideAlCl₃Not Specified (Solution)Not SpecifiedNot Specified6Mechanochemical Study
BiphenylSuccinic AnhydrideAlCl₃Solvent-Free (Mechanochemical)Room Temp.Not Specified69Mechanochemical Study

Note: Specific yield data for the reaction with veratrole under the conditions mentioned in reference[1] were not available in the searched literature. The data for biphenyl is included to illustrate the potential of mechanochemical synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 to 2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Prepare a solution of succinic anhydride (1.0 molar equivalent) and veratrole (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-20 hours, depending on the solvent and desired conversion. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum-product complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation and Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Complex Activated Complex Succinic_Anhydride->Acylium_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Complex Acylium_Ion Acylium Ion (Electrophile) Acylium_Complex->Acylium_Ion Ring Opening Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Veratrole Veratrole (Nucleophile) Veratrole->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation (Restores Aromaticity) Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental_Workflow start Start reagents Mix Veratrole and Succinic Anhydride in Anhydrous Solvent start->reagents catalyst_prep Suspend Anhydrous AlCl₃ in Anhydrous Solvent start->catalyst_prep addition Slowly add Reagent Mixture to Catalyst Suspension at 0-5 °C reagents->addition catalyst_prep->addition reaction Stir at Room Temperature (2-20 h) addition->reaction workup Quench with HCl/Ice Mixture reaction->workup extraction Extract with Dichloromethane workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with Na₂SO₄ and Evaporate Solvent washing->drying crude_product Crude Product drying->crude_product purification Purify by Recrystallization crude_product->purification final_product Pure Product purification->final_product end End final_product->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield start Low or No Yield check_catalyst Is the Lewis Acid Catalyst Anhydrous and Fresh? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_stoichiometry Is the Catalyst Stoichiometry Sufficient? yes_catalyst->check_stoichiometry replace_catalyst Use Freshly Opened or Purified Anhydrous Catalyst no_catalyst->replace_catalyst replace_catalyst->check_stoichiometry yes_stoichiometry Yes check_stoichiometry->yes_stoichiometry Yes no_stoichiometry No check_stoichiometry->no_stoichiometry No check_conditions Are the Reaction Conditions Optimal? yes_stoichiometry->check_conditions increase_stoichiometry Increase Catalyst to ≥1.0 eq. relative to Succinic Anhydride no_stoichiometry->increase_stoichiometry increase_stoichiometry->check_conditions yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_purity Are Starting Materials Pure? yes_conditions->check_purity optimize_conditions Optimize Temperature and Reaction Time no_conditions->optimize_conditions optimize_conditions->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No consider_alternatives Consider Alternative Solvents or Catalysts yes_purity->consider_alternatives purify_reagents Purify Veratrole and Succinic Anhydride no_purity->purify_reagents purify_reagents->consider_alternatives end Improved Yield consider_alternatives->end

References

Stability and degradation pathways of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: this compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[1][2] It is recommended to avoid the formation of dust and aerosols.[1] For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[2][3][4] It is also advised to protect the compound from moisture and direct light.[2]

Q2: What are the known physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₅[5][6]
Molecular Weight238.24 g/mol [3][4][5]
AppearanceWhite crystalline powder[2]
Melting Point159-161 °C[3][4]
Boiling Point432.9 ± 35.0 °C at 760 mmHg[3][4]
PurityTypically ~95%[3][4]

Q3: What are the potential degradation pathways for this molecule?

A3: Based on its chemical structure, which includes a ketone, a carboxylic acid, and a dimethoxy-substituted phenyl ring, several degradation pathways can be anticipated under forced degradation conditions. These may include:

  • Hydrolysis: The ester linkage (if present as an impurity from synthesis) or potentially the ether linkages of the methoxy groups under harsh acidic conditions could be susceptible to hydrolysis.

  • Oxidation: The aromatic ring and the benzylic position adjacent to the ketone are potential sites for oxidation.

  • Decarboxylation: The carboxylic acid moiety may undergo decarboxylation, especially at elevated temperatures.

  • Photodegradation: The aromatic ring and ketone functionality suggest potential sensitivity to light, which could lead to radical-mediated degradation.

Q4: How can I assess the stability of this compound in my formulation?

A4: A forced degradation study is the recommended approach to evaluate the stability of the compound.[7][8] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to generate degradation products to a level of 5-20% to identify potential degradants and develop stability-indicating analytical methods.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my sample.

  • Possible Cause: This could be due to the degradation of this compound. The presence of impurities in the initial material is also a possibility.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a high-resolution mass spectrometer to determine the mass of the unexpected peaks and compare them to potential degradation products.

    • Perform Forced Degradation: Subject a pure sample of the compound to forced degradation conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same unknown peaks. This will help in identifying the degradation products.

    • Check Blank Injections: Analyze your solvent blank to ensure the peaks are not an artifact of the analytical method.

Issue 2: My compound seems to be degrading upon exposure to air and light in the lab.

  • Possible Cause: The compound may be susceptible to oxidative and/or photodegradation.[9]

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions if possible.

    • Inert Atmosphere: If the compound is highly sensitive to oxidation, handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For formulated products, consider the addition of antioxidants to improve stability.

Issue 3: I am having difficulty dissolving the compound for my experiments.

  • Possible Cause: this compound has moderate aqueous solubility that can be pH-dependent.[2]

  • Troubleshooting Steps:

    • pH Adjustment: Solubility in aqueous solutions can be increased by adjusting the pH. As a carboxylic acid, it will be more soluble in basic solutions.

    • Co-solvents: Consider the use of organic co-solvents such as DMSO, DMF, or ethanol to aid in dissolution before diluting with an aqueous buffer. Ensure the chosen co-solvent is compatible with your experimental system.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a defined period (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, typically with a UV detector and coupled to a mass spectrometer for peak identification.

4. Data Presentation:

  • Summarize the percentage of degradation and the formation of major degradation products in a table.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (m/z)
0.1 M HCl24 h60°C
0.1 M NaOH24 hRT
3% H₂O₂24 hRT
Heat (Solid)24 h105°C
Heat (Solution)24 h60°C
Photolytic (UV)24 hRT
Photolytic (Vis)7 daysRT

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid & Solution) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV & Vis Light) stock->photo Expose to Stress Conditions hplc_ms HPLC-MS Analysis acid->hplc_ms Analyze Samples base->hplc_ms Analyze Samples oxidation->hplc_ms Analyze Samples thermal->hplc_ms Analyze Samples photo->hplc_ms Analyze Samples data Data Interpretation hplc_ms->data Identify Degradants

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid hydrolysis Hydrolysis Product (e.g., cleavage of ether) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., ring hydroxylation) parent->oxidation Oxidizing Agent decarboxylation Decarboxylation Product parent->decarboxylation Heat photodegradation Photodegradation Adducts parent->photodegradation Light

Caption: Potential degradation pathways of the compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. Below you will find recommended storage conditions, troubleshooting guides for common experimental issues, and frequently asked questions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. It is recommended to store the compound in a tightly sealed container, protected from moisture and direct light.

ParameterRecommended ConditionSource
Temperature 2-8 °C (36-46 °F)
Atmosphere Dry
Light Store away from direct light
Container Tightly closed container[1]
Physical Form Solid

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: This may be due to the degradation of the compound. This compound can be sensitive to moisture, heat, and light. The compound is hygroscopic and can absorb moisture from the air, which may affect its stability.

  • Solution:

    • Ensure the compound is stored under the recommended conditions of 2-8°C in a tightly sealed container.

    • Minimize the exposure of the compound to ambient air during weighing and preparation of solutions.

    • For sensitive experiments, it is advisable to use a freshly opened vial of the compound.

    • Consider performing a purity check (e.g., via HPLC) on your sample if degradation is suspected.

Issue: Unexpected peaks observed during HPLC analysis.

  • Possible Cause: The appearance of extraneous peaks can indicate the presence of impurities from synthesis or degradation products. Based on the structure of a keto-carboxylic acid, potential degradation pathways could include hydrolysis, oxidation, or thermal decomposition.

  • Solution:

    • Review the storage and handling procedures to minimize the risk of degradation.

    • Ensure that all solvents and glassware used for the analysis are of high purity to avoid contamination.

    • If degradation is suspected, a forced degradation study under acidic, basic, oxidative, and thermal stress could help identify potential degradation products.

Issue: Difficulty in dissolving the compound.

  • Possible Cause: this compound is a white crystalline powder with moderate aqueous solubility that can be influenced by pH.

  • Solution:

    • The solubility in aqueous solutions can be increased by adjusting the pH. As a carboxylic acid, it will be more soluble in basic solutions.

    • For organic synthesis, it can be dissolved in solvents like dichloromethane (DCM).

    • Always ensure the chosen solvent is compatible with your experimental setup and downstream applications.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Check Storage Conditions (2-8°C, Dry, Dark) A->B C Review Handling Procedures (Minimize air/moisture exposure) B->C D Perform Purity Analysis (e.g., HPLC) C->D E Results Consistent? D->E F Use Fresh Stock of Compound E->F No G Problem Resolved E->G Yes F->G H Contact Technical Support F->H Issue Persists

Caption: Workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the application. For aqueous buffers, its solubility is moderate but can be enhanced by adjusting the pH to be more basic. For organic chemistry applications, solvents such as dichloromethane (DCM) are commonly used.

Q2: Is this compound stable at room temperature?

A2: While the compound is chemically stable under standard ambient conditions (room temperature), for long-term storage and to ensure optimal stability, it is recommended to store it at 2-8°C. Exposure to moisture should be avoided as the compound is hygroscopic.

Q3: What are the primary safety precautions when handling this compound?

A3: It is advised to handle this compound in a well-ventilated area.[1] Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Q4: Can this compound be used as an intermediate in synthesis?

A4: Yes, this compound is a valuable intermediate in the synthesis of bioactive molecules. It is notably used in the development of anti-inflammatory agents and antioxidants.

References

Technical Support Center: Troubleshooting Low Yields in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in subsequent cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a very low yield. What are the most common initial factors to investigate?

A1: Low yields in cyclization reactions often stem from a few primary areas. Begin by assessing the following:

  • Reaction Conditions: The chosen solvent, temperature, and reaction time may not be optimal for efficient cyclization.[1][2]

  • Reagent and Substrate Purity: Impurities in your starting material or reagents can interfere with the reaction.

  • Concentration: Intramolecular cyclizations are highly concentration-dependent. High concentrations can favor intermolecular side reactions.[3][4]

Q2: I observe a significant amount of starting material remaining, even after extended reaction times. What could be the cause?

A2: Unreacted starting material often points to issues with reaction activation or unfavorable kinetics. Consider these possibilities:

  • Suboptimal Catalyst/Reagent: If your reaction is catalyzed (e.g., acid- or base-catalyzed), the catalyst may be too weak or used in an insufficient amount.[1] For base-catalyzed reactions, ensure anhydrous conditions, as water can quench strong bases.[1]

  • Insufficient Temperature: Many cyclization reactions require elevated temperatures to overcome activation energy barriers.[1]

  • Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization. This can be influenced by the solvent or specific residues in the chain (e.g., in peptide cyclization).[5]

Q3: My mass spectrometry analysis shows the formation of dimers, trimers, and other high molecular weight species. How can I prevent this?

A3: The formation of oligomers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.[5][6] The primary strategy to mitigate this is to use high-dilution conditions.[3][4] By significantly lowering the concentration of the substrate, the probability of two different molecules reacting with each other is reduced, thereby favoring the intramolecular pathway. A syringe pump for slow addition of the substrate can also help maintain a consistently low concentration.[5]

Q4: How does the desired ring size affect the success of a cyclization reaction?

A4: Ring size plays a critical role due to factors like ring strain and entropy.[1][7]

  • 5- and 6-membered rings: Generally, these are the most favorable to form due to low ring strain and a high probability of the reactive ends meeting.[4][8][9]

  • 3- and 4-membered rings: Formation of these small rings is often slow due to significant angle strain.[9]

  • 8- to 13-membered rings: These medium-sized rings are particularly challenging to form due to a combination of high transannular strain and unfavorable entropy.[7][9]

  • Large rings (14+ members): While ring strain is less of an issue, the entropic cost of bringing the two ends of a long chain together is high, making the reaction behave more like an intermolecular process.[9]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If you are experiencing low yields, systematically optimizing the reaction conditions is a crucial step. The following table summarizes key parameters and suggested modifications.

ParameterCommon IssueRecommended ActionRationale
Concentration Formation of dimers/polymers.Decrease substrate concentration (target 0.001-0.05 M).[3][5] Use slow addition (syringe pump).[5]Favors intramolecular over intermolecular reactions.[4]
Temperature Incomplete reaction; slow kinetics.Increase the reaction temperature, potentially to reflux.[1]Provides sufficient energy to overcome the activation barrier.[1]
Catalyst Low conversion of starting material.Screen different catalysts (e.g., stronger acids or bases).[1][3] Increase catalyst loading.A more active catalyst can significantly increase the reaction rate.[1]
Solvent Poor solubility or unfavorable precursor conformation.Screen a range of solvents with varying polarities (e.g., DMF, DCM, acetonitrile, toluene).[1][3]The solvent can influence substrate conformation and reaction rates.[5] For acid-catalyzed reactions, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve yield.[1]
Reaction Time Incomplete reaction.Extend the reaction time and monitor progress using TLC or LC-MS.[1]Some cyclizations are inherently slow and require longer periods to reach completion.[1]
Guide 2: Substrate and Reagent Issues

The quality and nature of your starting materials are fundamental to a successful reaction.

IssueDiagnosisRecommended Action
Impure Starting Material Multiple spots on TLC of starting material; unexpected side products.Purify the linear precursor before attempting cyclization. Recrystallize or perform column chromatography.
Substrate Decomposition Appearance of new, unidentified spots on TLC over time, even without product formation.Confirm the stability of your starting material under the reaction conditions (e.g., heat in solvent without catalyst). If unstable, consider milder reaction conditions (lower temperature, less harsh catalyst).[2]
Steric Hindrance Low or no yield, particularly with bulky substituents near the reaction sites.Redesign the substrate if possible to reduce steric clash. Consider alternative cyclization strategies that may be less sensitive to steric effects.

Experimental Protocols

General Protocol for High-Dilution Cyclization

This protocol is a general guideline for performing a cyclization reaction where intermolecular side reactions are a concern.

  • Setup: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagents: Add the bulk of the anhydrous solvent and any catalysts or reagents (e.g., base, acid) to the reaction flask.

  • Substrate Preparation: Dissolve the linear precursor in a small amount of anhydrous solvent in a separate flask or syringe.

  • Slow Addition: Using a syringe pump, add the substrate solution to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours).

  • Reaction: Allow the reaction to stir at the desired temperature for the determined time.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a mild acid/base).[6]

  • Purification: Extract the product with a suitable organic solvent. Purify the crude product using an appropriate technique such as column chromatography or preparative HPLC.[3][6][10]

Visualizations

G cluster_start cluster_analysis cluster_paths cluster_solutions cluster_end start Start: Low Cyclization Yield analyze Analyze Crude Product (LC-MS, NMR) start->analyze unreacted High % of Starting Material analyze->unreacted oligomers Dimers/Polymers Observed analyze->oligomers side_products Unexpected Side Products analyze->side_products optimize_conditions Optimize Conditions: - Increase Temperature - Stronger Catalyst - Change Solvent unreacted->optimize_conditions dilute Improve Dilution: - Lower Concentration - Slow Addition oligomers->dilute purify_reagents Check Purity: - Purify Substrate - Check Reagents side_products->purify_reagents end_node Improved Yield optimize_conditions->end_node dilute->end_node purify_reagents->end_node

Caption: A workflow for troubleshooting low yields in cyclization reactions.

G cluster_pathways Reaction Pathways cluster_products A Linear Precursor B Desired Intramolecular Cyclization A->B k_intra (High Dilution) C Intermolecular Dimerization A->C k_inter (High Concentration) D Intermolecular Polymerization A->D k_inter (High Concentration) E Decomposition A->E k_decomp P1 Cyclic Product B->P1 P2 Dimer C->P2 P3 Polymer D->P3 P4 Degradation Products E->P4

Caption: Competing reaction pathways in a typical cyclization experiment.

References

Identifying and removing impurities from 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The information provided is intended to help identify and remove impurities, ensuring the high quality required for research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in synthetically produced this compound?

A1: Common impurities can originate from the starting materials, side-reactions during synthesis, and subsequent work-up procedures. The most prevalent synthesis method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Veratrole and succinic anhydride.

  • Isomeric By-products: Positional isomers may form during the Friedel-Crafts reaction, although the directing effects of the methoxy groups favor the desired product.

  • Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring.

  • Residual Solvents: Solvents used in the reaction (e.g., dichloromethane, nitrobenzene) or for purification (e.g., ethanol, water, ethyl acetate, hexanes) may remain in the final product.[1]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) or its hydrolysis products.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective method for purifying the solid product. A mixture of ethanol and water is often a suitable solvent system.[1]

  • Column Chromatography: For removing closely related impurities, column chromatography using silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[1]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring purity.

  • TLC: A quick and simple method to assess the number of components in a sample and to track the progress of a purification process like column chromatography.

  • HPLC: Provides a more quantitative assessment of purity. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[3]

Q4: What analytical techniques can be used to identify unknown impurities?

A4: For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.

  • NMR (¹H and ¹³C): Can provide detailed information about the chemical structure of impurities.

  • MS: Helps in determining the molecular weight of impurities and can provide fragmentation patterns that aid in their identification.

Troubleshooting Guides

Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Presence of starting materials (veratrole, succinic anhydride) in the final product.Incomplete reaction.Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using TLC until the starting materials are consumed.
Multiple spots observed on TLC after initial work-up.Formation of side-products during the Friedel-Crafts reaction.Optimize reaction conditions, such as temperature and the stoichiometry of reactants and catalyst. Purify the crude product using column chromatography for better separation of isomers and other by-products.
Product has an off-white or yellowish color.Presence of colored impurities.Treat the solution of the crude product with activated charcoal before recrystallization.
Issues During Recrystallization
Symptom Possible Cause Suggested Solution
The compound "oils out" instead of forming crystals.The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Add more of the better solvent (e.g., ethanol in an ethanol/water system) to the hot solution until the oil dissolves. Allow the solution to cool more slowly.
No crystals form upon cooling.The solution is not saturated, or the compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration of the product. Cool the solution in an ice bath to further decrease solubility. If crystals still do not form, consider a different solvent or solvent system.
Low recovery of the purified product.The compound has significant solubility in the cold recrystallization solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
HPLC Analysis Issues
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing) for the main compound.Interaction of the carboxylic acid group with the silica-based column material.Lower the pH of the aqueous component of the mobile phase (e.g., to pH 2.5-3) to suppress the ionization of the carboxylic acid.[3]
Co-eluting impurities.Insufficient separation under the current HPLC conditions.Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa).[3] Adjust the gradient slope for better resolution.[3] Consider a different column chemistry if mobile phase optimization is unsuccessful.[3]
Noisy baseline.Impure solvents, dissolved gas in the mobile phase, or a contaminated system.Use HPLC-grade solvents and freshly prepare the mobile phase.[3] Degas the mobile phase before use.[3] Clean the HPLC system, including the column.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvents.

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Starting HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase it over time (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy of the compound).

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Primary Impurities Removed
Recrystallization (Ethanol/Water)9098.585Unreacted starting materials, some colored impurities
Column Chromatography (Silica Gel)90>99.570Isomeric by-products, closely related impurities

Note: The data in this table is hypothetical and serves as an illustration. Actual results will vary depending on the specific nature and quantity of impurities present in the crude material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis veratrole Veratrole reaction Friedel-Crafts Acylation veratrole->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction crude_product Crude Product reaction->crude_product recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography crude_product->column_chromatography High Purity tlc TLC recrystallization->tlc Purity Check column_chromatography->tlc Fraction Analysis hplc HPLC tlc->hplc Quantitative Analysis pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed nmr_ms NMR / MS pure_product->nmr_ms Structural Confirmation

Caption: General workflow for synthesis, purification, and analysis.

troubleshooting_logic start Impure Product check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots unreacted_sm Unreacted Starting Material? multiple_spots->unreacted_sm Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography No (Closely Eluting) optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction Yes recrystallize Perform Recrystallization unreacted_sm->recrystallize No optimize_reaction->start end_node Pure Product column_chromatography->end_node recrystallize->end_node

Caption: Troubleshooting logic for an impure product.

References

Technical Support Center: Scale-up Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scale-up synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. This document includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to facilitate successful and efficient synthesis.

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.

Materials and Reagents:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add succinic anhydride (1.1 equivalents) portion-wise to the stirred suspension. After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: Separate the organic layer. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution to remove any unreacted succinic acid, and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.[2]

Data Presentation

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation. This data can be used to compare the effects of different solvents and reaction times on the outcome of the synthesis.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82
TolueneAlCl₃None (Solvent-free)5 minRoom Temp95
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp92
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp90
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp94
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp88
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp92

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the scale-up synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Ensure that you are using freshly opened or properly stored anhydrous AlCl₃ and that all glassware and solvents are thoroughly dried. Any moisture will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

  • Deactivated Aromatic Substrate: While veratrole is an activated ring, impurities in the starting material can hinder the reaction. Ensure the purity of your veratrole.

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.

  • Product Loss During Work-up: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with dichloromethane may be necessary. Also, be careful not to discard the product during the washing steps.

Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?

A2: The primary byproduct in this reaction is often the result of acylation at a different position on the aromatic ring. While the methoxy groups in veratrole direct the acylation to the desired position, some ortho-acylation can occur. To minimize byproduct formation:

  • Control Reaction Temperature: Maintaining a low temperature (0°C) during the initial addition of reactants can improve regioselectivity.

  • Slow Addition of Reactants: Adding the veratrole solution slowly to the AlCl₃/succinic anhydride mixture helps to control the reaction rate and minimize side reactions.

  • Purification: Recrystallization is an effective method for separating the desired para-substituted product from isomeric byproducts.

Q3: The reaction mixture becomes very thick and difficult to stir during the reaction. What should I do?

A3: The formation of the AlCl₃ complex with the product can lead to the precipitation of a thick solid, making stirring difficult. This is more common at a larger scale.

  • Increase Solvent Volume: Adding more anhydrous dichloromethane can help to keep the reaction mixture mobile.

  • Mechanical Stirring: Ensure you are using a robust mechanical stirrer that can handle viscous slurries.

Q4: How do I effectively remove the aluminum salts during the work-up?

A4: The work-up procedure involving pouring the reaction mixture into ice and concentrated HCl is designed to break down the aluminum complexes and dissolve the resulting aluminum salts in the aqueous layer.

  • Vigorous Stirring: Ensure thorough mixing during the quenching step to facilitate the decomposition of the aluminum complexes.

  • Sufficient Acid: Use an adequate amount of concentrated HCl to ensure the aqueous layer remains acidic, which helps in keeping the aluminum salts dissolved.

  • Washing: Thoroughly wash the organic layer with water after separation to remove any remaining water-soluble aluminum salts.

Q5: What is the best way to purify the final product on a large scale?

A5: Recrystallization is the most common and effective method for purifying this compound at scale.[2]

  • Solvent Selection: A mixture of ethanol and water is often a good choice. The crude product is dissolved in hot ethanol, and water is added until the solution becomes slightly cloudy. Upon cooling, the purified product crystallizes out.

  • pH Adjustment: The crude product can be dissolved in a 5% sodium bicarbonate solution and then re-precipitated by adding dilute hydrochloric acid. This can be an effective purification step.[1]

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (AlCl3, DCM) addition Reactant Addition (Succinic Anhydride, Veratrole) setup->addition progression Reaction Progression (12-16h at RT) addition->progression quench Quench (Ice, HCl) progression->quench Reaction Complete extraction Extraction & Washing quench->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Recrystallization) drying->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Byproduct Formation catalyst Catalyst Inactivity start->catalyst stoichiometry Incorrect Stoichiometry start->stoichiometry conditions Suboptimal Conditions start->conditions workup Work-up Issues start->workup check_catalyst Use Anhydrous AlCl3 catalyst->check_catalyst adjust_stoich Use Stoichiometric AlCl3 stoichiometry->adjust_stoich optimize_cond Control Temp & Addition Rate conditions->optimize_cond improve_workup Efficient Extraction & Washing workup->improve_workup

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

Confirming the Structure of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of spectroscopic methods for the structural elucidation of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide presents expected data from NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural confirmation of this compound. Detailed experimental protocols are provided, and a logical workflow for structural elucidation using NMR is visualized.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
7.5-7.7Multiplet2HAromatic CH
6.9-7.0Doublet1HAromatic CH
3.9Singlet6H2 x -OCH₃
3.2-3.4Triplet2H-C(=O)CH₂-
2.7-2.9Triplet2H-CH₂COOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~198.0C=O (Ketone)
~178.0C=O (Carboxylic Acid)
~154.0Aromatic C-O
~149.0Aromatic C-O
~128.0Aromatic C
~123.0Aromatic CH
~110.0Aromatic CH
~110.0Aromatic CH
~56.0-OCH₃
~33.0-C(=O)CH₂-
~28.0-CH₂COOH

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedExpected Data
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretches (~1710 cm⁻¹ for carboxylic acid, ~1670 cm⁻¹ for ketone), C-O stretches (~1260, 1020 cm⁻¹), Aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Molecular ion peak [M]⁺ at m/z 238. A prominent fragment would be the acylium ion at m/z 165 resulting from cleavage of the bond between the carbonyl and the adjacent CH₂ group.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Workflow for Structural Elucidation by NMR

The following diagram illustrates the logical workflow for confirming the structure of an unknown organic compound using NMR spectroscopy.

G Workflow for NMR-based Structure Elucidation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Determination A Prepare Sample B Acquire 1D NMR Spectra (¹H, ¹³C) A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Determine Number of Signals (¹H and ¹³C) C->D E Analyze Chemical Shifts (Functional Groups) D->E F Analyze Integration (Proton Ratios) E->F G Analyze Splitting Patterns (¹H-¹H Coupling) F->G H Analyze 2D Correlations (Connectivity) G->H I Propose Substructures H->I J Assemble Fragments I->J K Propose Final Structure J->K L Verify with All Data K->L

Validating the Purity of Synthesized 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The information presented herein is supported by experimental data drawn from the analysis of analogous compounds, offering a robust framework for methodology selection and development.

Introduction to this compound and its Synthesis

This compound is a keto acid that can serve as a building block in the synthesis of various pharmaceutical compounds. It is commonly synthesized via a Friedel-Crafts acylation reaction between veratrole (1,2-dimethoxybenzene) and succinic anhydride.[1] This synthesis route, while effective, can introduce impurities that must be carefully identified and quantified.

Potential Impurities:

  • Unreacted Starting Materials: Veratrole and succinic anhydride.

  • Isomeric Byproducts: Positional isomers formed during the Friedel-Crafts acylation due to the directing effects of the methoxy groups on the aromatic ring.

  • Polysubstituted Products: Products resulting from more than one acylation event on the aromatic ring.[2]

  • Products of Side Reactions: Other unforeseen byproducts from the reaction.

Accurate and precise analytical methods are therefore essential to ensure the purity and quality of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reversed-phase HPLC method is the most common approach for this type of analyte.

Proposed HPLC Methodology

Experimental Protocol: Proposed Reversed-Phase HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[3]

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main compound from both more and less polar impurities. A starting condition of 95% A and 5% B, gradually increasing the proportion of B, would be a suitable starting point.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection: UV detection at a wavelength of 280 nm, which is a common absorption maximum for compounds containing a dimethoxy-substituted benzene ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.[3] Acetonitrile is a common organic modifier that provides good separation for a wide range of compounds. A gradient elution is crucial for separating compounds with different polarities that may be present as impurities.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for HPLC purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is a primary choice, other techniques can also be employed for purity validation, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly useful for identifying volatile and thermally stable compounds.

  • Methodology: For non-volatile compounds like keto acids, a derivatization step is mandatory to increase their volatility.[4] This typically involves a two-step process of oximation to protect the keto group, followed by silylation of the carboxylic acid group.[5]

  • Advantages: Excellent for identifying and quantifying volatile impurities. Mass spectrometry provides structural information for unknown impurity identification.

  • Disadvantages: The derivatization process can be time-consuming, may not be 100% efficient, and can introduce artifacts. The high temperatures in the GC inlet can cause degradation of thermally labile compounds.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.

  • Methodology: The synthesized compound is spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable mobile phase. Visualization can be achieved under UV light or by using a staining reagent. For keto acids, 2,4-dinitrophenylhydrazine can be used as a visualizing agent, which reacts with the ketone group to form colored spots.[1][6] Bromocresol green is effective for visualizing the carboxylic acid group.[7]

  • Advantages: Fast, inexpensive, and allows for the simultaneous analysis of multiple samples.

  • Disadvantages: Primarily a qualitative technique with lower sensitivity and resolution compared to HPLC. Quantification with High-Performance TLC (HPTLC) is possible but often less precise than HPLC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species.

  • Methodology: Separation is based on the differential migration of analytes in an electric field within a narrow capillary. For carboxylic acids, the analysis is typically performed in a basic buffer where the analyte is negatively charged.

  • Advantages: High separation efficiency, short analysis times, and requires very small sample volumes.

  • Disadvantages: Lower sensitivity compared to HPLC with UV detection unless coupled with a more sensitive detector. The reproducibility can be more challenging to control than in HPLC.

Quantitative Data and Performance Comparison

The following tables summarize the expected performance of HPLC and compare it with alternative techniques based on data from the analysis of similar compounds.

Table 1: Performance Comparison of Analytical Techniques for Aromatic Keto Acid Purity Analysis

ParameterHPLC (Proposed)GC-MS (with Derivatization)HPTLCCapillary Electrophoresis
Principle Partition chromatographyGas-liquid chromatography with mass detectionAdsorption chromatographyElectrophoretic mobility
Sample Volatility Not requiredRequired (derivatization needed)Not requiredNot required
Resolution HighVery HighModerateVery High
Sensitivity Good (ng range)Excellent (pg-fg range)Moderate (µg-ng range)Moderate to Good
Quantification ExcellentExcellentGood (with densitometry)Good
Analysis Time 15-30 min20-40 min (excluding derivatization)5-20 min5-15 min
Key Advantage Robustness and versatilityHigh specificity and structural informationSpeed and cost-effectivenessHigh efficiency and low sample consumption
Key Disadvantage Higher cost than TLCRequires derivatizationLower resolution and sensitivityLower concentration sensitivity

Table 2: Experimental Data from a Validated HPTLC Method for a Structurally Similar Compound ((E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol)

Validation ParameterResult
Linearity (ng/spot) 84 - 420
Correlation Coefficient (r²) 0.9958
Limit of Detection (LOD) (ng) 10
Limit of Quantitation (LOQ) (ng) 40
Accuracy (% Recovery) 98.31%
Precision (%RSD) < 2%

Data adapted from a validated HPTLC method for a related compound to provide an estimate of performance.

Logical Relationships in Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection cluster_start Analytical Goal cluster_decision Decision Criteria cluster_methods Recommended Method Goal Purity Validation of This compound Quant Quantitative Purity & Impurity Profiling? Goal->Quant Qual Rapid Qualitative Screening? Quant->Qual No HPLC HPLC Quant->HPLC Yes Volatile Analysis of Volatile Impurities? Qual->Volatile No TLC TLC / HPTLC Qual->TLC Yes Charged High-Resolution of Charged Species? Volatile->Charged No GCMS GC-MS Volatile->GCMS Yes CE Capillary Electrophoresis Charged->CE Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity validation of synthesized this compound, HPLC stands out as the most suitable and robust technique . It offers a balance of high resolution, good sensitivity, and excellent quantitative performance without the need for sample derivatization. While GC-MS provides superior sensitivity and structural information for volatile impurities, its requirement for derivatization adds complexity. TLC is a valuable tool for rapid, qualitative screening, and CE offers very high resolution for charged species. The choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development. For routine quality control and release testing, a validated HPLC method is the industry standard.

References

A Comparative Guide to the Spectral Data of 4-(Dimethoxyphenyl)-4-oxobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for various isomers of 4-(dimethoxyphenyl)-4-oxobutanoic acid, a class of compounds with potential applications in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectra for all isomers in public databases, this guide combines available physical data with predicted spectral characteristics based on established spectroscopic principles. This approach offers researchers a valuable reference for the identification and characterization of these molecules.

The isomers covered in this guide are distinguished by the substitution pattern of the two methoxy groups on the phenyl ring:

  • 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid

  • 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

  • 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

  • 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

  • 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid

Physicochemical Data

Experimental physicochemical data for the 3,4-dimethoxy isomer is available and serves as a reference point.

PropertyThis compound
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Melting Point 159-161 °C[1][2]
Boiling Point 432.9 ± 35.0 °C at 760 mmHg[1][2]
Physical Form Solid[1][2]

Comparative Spectral Data (Predicted)

The following tables summarize the predicted key spectral features for the isomers of 4-(dimethoxyphenyl)-4-oxobutanoic acid. These predictions are based on the analysis of the functional groups present: a carboxylic acid, a ketone, a substituted benzene ring, and methoxy groups.

¹H NMR Spectroscopy

The proton NMR spectra are expected to show characteristic signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methoxy groups. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern.

IsomerPredicted Aromatic Protons (δ, ppm)Predicted -CH₂-CH₂- Protons (δ, ppm)Predicted -OCH₃ Protons (δ, ppm)
2,3-Dimethoxy ~6.9-7.6 (3H, m)~3.2 (2H, t), ~2.8 (2H, t)~3.9 (3H, s), ~3.8 (3H, s)
2,4-Dimethoxy ~6.4-7.8 (3H, m)~3.2 (2H, t), ~2.8 (2H, t)~3.9 (3H, s), ~3.8 (3H, s)
2,5-Dimethoxy ~6.9-7.3 (3H, m)~3.2 (2H, t), ~2.8 (2H, t)~3.8 (3H, s), ~3.7 (3H, s)
3,4-Dimethoxy ~6.9-7.7 (3H, m)~3.2 (2H, t), ~2.8 (2H, t)~3.9 (6H, s)
3,5-Dimethoxy ~6.7 (1H, t), ~7.1 (2H, d)~3.2 (2H, t), ~2.8 (2H, t)~3.8 (6H, s)

Note: The carboxylic acid proton (-COOH) is expected to appear as a broad singlet between 10-13 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectra will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methylene carbons, and the methoxy carbons.

IsomerPredicted C=O (ketone, ppm)Predicted C=O (acid, ppm)Predicted Aromatic Carbons (ppm)Predicted -CH₂-CH₂- (ppm)Predicted -OCH₃ (ppm)
2,3-Dimethoxy ~198~178~115-155~33, ~28~56, ~61
2,4-Dimethoxy ~197~178~98-165~33, ~28~56
2,5-Dimethoxy ~198~178~113-154~33, ~28~56
3,4-Dimethoxy ~197~178~110-154~33, ~28~56
3,5-Dimethoxy ~198~178~105-161~33, ~28~56
Infrared (IR) Spectroscopy

The IR spectra are expected to be dominated by strong absorptions from the carbonyl groups and the O-H stretch of the carboxylic acid.

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 3300-2500 (broad)
C-H (Aromatic) 3100-3000
C-H (Aliphatic) 3000-2850
C=O (Ketone) 1700-1680
C=O (Carboxylic Acid) 1720-1700
C=C (Aromatic) 1600-1450
C-O (Methoxy) 1275-1200, 1075-1020
Mass Spectrometry

The mass spectra of these isomers are expected to show a molecular ion peak corresponding to their molecular weight. Fragmentation patterns will likely involve the loss of water, carbon monoxide, and fragmentation of the butanoic acid chain.

IsomerPredicted Molecular Ion (M⁺) (m/z)Key Predicted Fragments (m/z)
All Isomers 238221 (M-OH), 210 (M-CO), 193 (M-COOH), 165 (dimethoxybenzoyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for the isomers of 4-(dimethoxyphenyl)-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical mass range: m/z 50-500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum.

    • Typical electron energy: 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer of 4-(Dimethoxyphenyl)- 4-oxobutanoic acid NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Sample->IR_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectral analysis of 4-(dimethoxyphenyl)-4-oxobutanoic acid isomers.

molecular_structures cluster_23 2,3-Dimethoxy Isomer cluster_24 2,4-Dimethoxy Isomer cluster_25 2,5-Dimethoxy Isomer cluster_34 3,4-Dimethoxy Isomer cluster_35 3,5-Dimethoxy Isomer mol_23 C₁₂H₁₄O₅ mol_24 C₁₂H₁₄O₅ mol_25 C₁₂H₁₄O₅ mol_34 C₁₂H₁₄O₅ mol_35 C₁₂H₁₄O₅

Caption: Molecular structures of the 4-(dimethoxyphenyl)-4-oxobutanoic acid isomers.

References

A Comparative Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid and 4-(4-methoxyphenyl)-4-oxobutanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid, two closely related aromatic keto acids. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for their potential applications. This document summarizes their chemical and physical properties, synthesis methodologies, and potential biological activities, supported by generic experimental protocols for their assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds is presented in the table below for easy comparison.

PropertyThis compound4-(4-methoxyphenyl)-4-oxobutanoic acid
CAS Number 5333-34-6[1][2]3153-44-4
Molecular Formula C₁₂H₁₄O₅[1][2]C₁₁H₁₂O₄
Molecular Weight 238.24 g/mol [1][2]208.21 g/mol
Melting Point 159-161 °C148-150 °C
Appearance White crystalline powderData not available
Solubility Moderate aqueous solubility, increases with pH adjustmentData not available

Synthesis and Reactivity

Both compounds are commonly synthesized via a Friedel-Crafts acylation reaction between the corresponding substituted benzene and succinic anhydride.

This compound Synthesis: This compound can be synthesized by the acylation of succinic anhydride with veratrole (1,2-dimethoxybenzene).[1] Another reported method involves the acylation of succinic anhydride with nitrobenzene under optimized conditions (30 minutes at 60°C in propionic acid).[1]

4-(4-methoxyphenyl)-4-oxobutanoic Acid Synthesis: The synthesis of this acid is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride.

These keto acids can serve as versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities.

Potential Biological Activities and Comparative Analysis

While direct comparative studies on the biological activities of these two specific compounds are limited in the available literature, their structural features suggest potential applications, particularly for the dimethoxy derivative, in the areas of anti-inflammatory and antioxidant research.

This compound is suggested to be a valuable intermediate for the development of anti-inflammatory agents and antioxidants.[3] The presence of the 3,4-dimethoxyphenyl (veratryl) moiety is common in a variety of natural products with known biological activities. For instance, a structurally related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene, has been shown to possess potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that this compound may exhibit similar properties by potentially modulating these key inflammatory enzymes.

4-(4-methoxyphenyl)-4-oxobutanoic Acid is primarily documented as a synthetic intermediate. There is a lack of readily available information on its specific biological activities. However, the 4-oxobutanoic acid scaffold is present in various biologically active molecules, indicating that this compound could be a valuable building block in medicinal chemistry.

Comparative Perspective: The additional methoxy group in the 3-position of this compound may influence its biological activity compared to the mono-methoxy analog. This additional electron-donating group could enhance its antioxidant potential by stabilizing radical species. Furthermore, the substitution pattern on the phenyl ring can significantly affect the binding affinity of the molecule to biological targets, potentially leading to differences in their anti-inflammatory profiles. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

To facilitate the investigation of the potential biological activities of these compounds, the following are detailed protocols for standard in vitro assays.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control in a suitable solvent.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method to screen for the inhibition of COX enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

  • 96-well plate

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the enzyme, assay buffer, and the test compound at different concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculation: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Based on the activity of structurally related compounds, a potential mechanism of anti-inflammatory action for this compound could involve the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK LPS MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Compound 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Compound->IKK Inhibits? Compound->MAPKKK Inhibits? Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene MAPK_nuc->Gene

Caption: Hypothetical inhibition of NF-κB and MAPK signaling pathways.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a test compound.

G start Test Compound (e.g., 4-aryl-4-oxobutanoic acid) in_vitro In Vitro Assays start->in_vitro antioxidant Antioxidant Assays (e.g., DPPH) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) in_vitro->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity data_analysis Data Analysis (IC₅₀ determination) antioxidant->data_analysis mechanism Mechanism of Action Studies anti_inflammatory->mechanism anti_inflammatory->data_analysis cytotoxicity->data_analysis western_blot Western Blot (e.g., for NF-κB, MAPK proteins) mechanism->western_blot elisa ELISA (e.g., for cytokines) mechanism->elisa conclusion Conclusion on Biological Activity data_analysis->conclusion

References

Comparison of different Lewis acids for Friedel-Crafts acylation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful C-C bond-forming reaction is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and materials. The choice of the Lewis acid catalyst is critical to the success of the reaction, profoundly influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of the performance of common Lewis acids in Friedel-Crafts acylation, supported by experimental data and detailed protocols.

Performance Comparison of Common Lewis Acids

The catalytic activity of a Lewis acid in Friedel-Crafts acylation is primarily determined by its ability to generate a highly electrophilic acylium ion from an acyl halide or anhydride. The most frequently employed Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1]

The following table summarizes the performance of these catalysts in the acylation of representative aromatic substrates. It is important to note that reaction conditions may vary across different studies, and this table serves as a general comparison of their catalytic efficacy.

Lewis AcidAromatic SubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ TolueneAcetyl ChlorideMethylene Chloride0 to RT0.5~90%[2]
AlCl₃ AnisoleAcetic AnhydrideDichloromethaneReflux-85.7%[3]
FeCl₃ TolueneAcetyl Halides-RT-24%[2]
FeCl₃ AnisoleAcetic AnhydridePropylene Carbonate802-8Good to Excellent[4]
Zn (activated) AnisoleAcetyl ChlorideToluene70-Good
BF₃·OEt₂ Anisole----Catalytically Active[4]

Note: Yields are highly dependent on the specific reaction conditions, including substrate, acylating agent, solvent, temperature, and reaction time. The data presented is a synthesis from multiple sources and should be considered as a general guide to the relative reactivity of these Lewis acids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the efficacy of different Lewis acids. Below are representative experimental protocols for the Friedel-Crafts acylation of an aromatic substrate.

Protocol 1: Acylation of Toluene using Aluminum Chloride (AlCl₃)

This protocol describes a standard laboratory procedure for the acylation of toluene with acetyl chloride using aluminum chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry 100-mL round-bottomed flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride. Fit the flask with an addition funnel and a reflux condenser. Cool the mixture to 0°C in an ice/water bath.

  • Addition of Acylating Agent: To the addition funnel, add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride. Add this solution dropwise to the cooled AlCl₃ suspension over 10 minutes with constant stirring.

  • Addition of Aromatic Substrate: Prepare a solution of toluene (0.050 mol) in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture over a period that prevents excessive boiling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of methylene chloride.

  • Washing: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and remove the methylene chloride by rotary evaporation to obtain the crude product. The product can be further purified by distillation if necessary.

Protocol 2: Acylation of Anisole using Ferric Chloride (FeCl₃)

This protocol outlines a procedure for the acylation of anisole using ferric chloride, which is a milder and safer alternative to aluminum chloride.

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anisole

  • Propionyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Water

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, rapidly add anhydrous ferric chloride (20 mmol).

  • Addition of Reactants: To the ferric chloride, add a solution of anisole (20 mmol) in methylene chloride (5 mL).

  • Reaction: Stir the deep burgundy red solution for an additional 20 minutes.

  • Quenching: Quench the reaction by the dropwise addition of water (5 mL) and stir for 5 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel with water (50 mL) and methylene chloride (10 mL). Separate the organic phase and extract the aqueous phase with an additional 10 mL of methylene chloride.

  • Washing: Combine the organic phases and wash with 0.5 M NaOH (50 mL).

  • Drying and Isolation: Dry the organic phase over Na₂SO₄, and filter. Evaporate the solvent to yield the product.

Protocol 3: Zinc-Promoted Acylation of Electron-Rich Arenes

This protocol describes a method using activated zinc, which is particularly effective for the acylation of electron-rich aromatic compounds.

Materials:

  • Activated Zinc powder

  • Electron-rich arene (e.g., Anisole)

  • Acyl Chloride

  • Toluene

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, stir a solution of the acyl chloride (4 mmol) in 50 mL of toluene with activated zinc (4 mmol) at room temperature for 15 minutes.

  • Addition of Arene: Add a solution of the arene (4 mmol) in 30 mL of toluene to the mixture.

  • Reaction: Heat the mixture to 70°C for the appropriate time, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, filter to remove the used zinc catalyst.

  • Washing and Drying: Wash the filtrate with a 10% sodium bicarbonate solution and then dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to obtain the product, which can be further purified by column chromatography if necessary.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for a Friedel-Crafts acylation reaction.

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup add_la Add Lewis Acid and Solvent setup->add_la cool Cool to 0°C add_la->cool add_acyl Add Acylating Agent (dropwise) cool->add_acyl add_arene Add Aromatic Substrate (dropwise) add_acyl->add_arene react Reaction at RT or with heating add_arene->react workup Workup (Quench with Acid/Ice) react->workup extract Extraction workup->extract wash Washing (Base, Water, Brine) extract->wash dry Drying (Anhydrous Salt) wash->dry isolate Isolation (Solvent Evaporation) dry->isolate purify Purification (Distillation/Chromatography) isolate->purify end End Product purify->end

Caption: General workflow for Friedel-Crafts acylation.

References

Comparative Biological Activity of Substituted 4-Aryl-4-Oxobutanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted 4-aryl-4-oxobutanoic acids. The information is supported by experimental data from recent scientific literature to aid in the research and development of novel therapeutic agents.

The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for the development of a wide range of biologically active agents.[1] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aryl ring and the butanoic acid chain.[1] This guide summarizes the key findings on their anticancer, enzyme-inhibitory, and antimicrobial activities, presenting quantitative data in easily comparable tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Anticancer Activity

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are presented below.[1]

Table 1: Anticancer Activity of 4-Aryl-4-Oxobutanoic Acid Analogs [1]

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)
4hTetrazole-Isoxazoline HybridA549 (Lung Carcinoma)1.51
4iTetrazole-Isoxazoline HybridA549 (Lung Carcinoma)1.49
4hTetrazole-Isoxazoline HybridMDA-MB-231 (Breast Adenocarcinoma)2.83
Compound 1Oleoyl HybridHTB-26 (Breast Cancer)< 50
Compound 2Oleoyl HybridHTB-26 (Breast Cancer)< 50
Compound 1Oleoyl HybridPC-3 (Prostate Cancer)< 50
Compound 2Oleoyl HybridPC-3 (Prostate Cancer)< 50
Compound 1Oleoyl HybridHepG2 (Hepatocellular Carcinoma)< 50

Enzyme-Inhibitory Activity

Substituted 4-aryl-4-oxobutanoic acids have also been explored as inhibitors of various enzymes implicated in disease.

Src Kinase Inhibition

A series of ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cancer progression.

Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives [2]

Compound IDAryl SubstituentIC50 (µM)
3aPhenyl62.5
3b4-Methylphenyl58.7
3c4-Methoxyphenyl75.2
3d2,4-Dichlorophenyl88.1
3e4-Bromophenyl70.4
3f3-Methylphenyl48.3
Staurosporine (Reference)-0.015
Kynurenine-3-Hydroxylase Inhibition

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme with neuroprotective potential.[3]

Antimicrobial Activity

Certain derivatives have shown promising activity against various microbial strains.

Table 3: Antimicrobial Activity of Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids [2][4]

CompoundAryl SubstituentTest OrganismMIC (µg/mL)
Not SpecifiedSubstituted PhenylStaphylococcus aureus ATCC 906Pronounced Activity
Not SpecifiedSubstituted PhenylEscherichia coli ATCC 1257Pronounced Activity

Amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid have also demonstrated significant antifungal and antibacterial activities. For instance, compound 2 showed 96.5% activity against Aspergillus fumigatus, and compound 6 exhibited 93.7% activity against Helminthosporium sativum.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

MTT Assay for Cell Viability[1]

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • Test compounds (4-aryl-4-oxobutanoic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay[1]

This assay measures the inhibition of the human KMO enzyme.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • NADPH

  • L-Kynurenine

  • Test inhibitors (4-aryl-4-oxobutanoic acid analogs)

  • 96-well or 384-well plates suitable for UV measurements

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare working solutions of the KMO enzyme, NADPH, and L-Kynurenine in the assay buffer.

  • Prepare serial dilutions of the test inhibitors.

  • Add the enzyme, inhibitor, and NADPH to the wells and incubate.

  • Initiate the reaction by adding L-Kynurenine.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the inhibitory activity of the test compounds.

Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] The structural similarities of some 4-aryl-4-oxobutanoic acid analogs to known PI3K/mTOR inhibitors suggest their potential as modulators of this pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor 4-Aryl-4-oxobutanoic Acid Analog Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization Purification->Characterization Compound_Treatment Compound Treatment Characterization->Compound_Treatment Cell_Culture Cell Culture Cell_Culture->Compound_Treatment Assay Biological Assay (e.g., MTT, Enzyme Assay) Compound_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR informs

Caption: General experimental workflow for activity screening.

References

Benchmarking 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a keto-butanoic acid derivative with a chemical structure suggestive of potential biological activity. While direct experimental evidence of its specific enzyme inhibitory profile is not yet extensively documented in publicly available literature, its structural similarity to other 4-oxobutanoic acid derivatives that exhibit anti-inflammatory and other biological activities warrants a comparative analysis against established enzyme inhibitors.

This guide provides a hypothetical benchmarking of this compound against known inhibitors of enzymes implicated in inflammatory and pigmentation pathways. Given the structural alerts, we hypothesize that potential targets could include enzymes such as 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX), and Tyrosinase. This document is intended to serve as a resource for researchers looking to evaluate the potential of this and similar compounds by providing a framework for comparison, including detailed experimental protocols and quantitative data on benchmark inhibitors.

Quantitative Comparison of Enzyme Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of well-characterized inhibitors for our hypothesized target enzymes. These values serve as a benchmark for which the inhibitory activity of this compound could be compared.

Table 1: 5-Lipoxygenase (5-LOX) Inhibitors

CompoundIC50 (µM)Target Organism/Cell LineReference
This compound Data not available
Zileuton0.3 - 0.5Rat polymorphonuclear leukocytes[1]
Nordihydroguaiaretic acid (NDGA)Varies (redox-active)[2]
MK-886 (FLAP inhibitor)Varies[2]
AA-8610.1 - 9.1HeLa, A549, HCA-7 cells[3]
C060.1 - 9.1HeLa, A549, HCA-7 cells[3]

Table 2: Cyclooxygenase (COX) Inhibitors

CompoundIC50 (COX-1) (µM)IC50 (COX-2) (µM)Target Organism/Cell LineReference
This compound Data not available Data not available
Aspirin5 µg/mL210 µg/mL[4]
Diclofenac0.0760.026Human peripheral monocytes[5]
Ibuprofen1280Human peripheral monocytes[5]
Indomethacin0.00900.31Human peripheral monocytes[5]
Celecoxib826.8Human peripheral monocytes[5]

Table 3: Tyrosinase Inhibitors

CompoundIC50 (µM)SubstrateReference
This compound Data not available
Kojic Acid13.2 - 22.25Monophenolase/Diphenolase[6]
ArbutinVaries[7]
HydroquinoneVaries[7]
7,3',4'-trihydroxyisoflavone5.23 ± 0.6[7]
Thiamidol1.1 (human tyrosinase)[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of enzyme inhibitory activity. Below are generalized protocols for the hypothesized target enzymes.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes.

  • Materials:

    • Purified 5-LOX enzyme

    • Arachidonic acid (substrate)

    • Test compound (this compound) and known inhibitors

    • Phosphate buffer (pH 7.4)

    • Spectrophotometer or HPLC system

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and the 5-LOX enzyme.

    • Add the test compound or a known inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Monitor the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a product of the 5-LOX reaction, by measuring the increase in absorbance at 234 nm or by using an appropriate HPLC method.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the two isoforms of cyclooxygenase.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound and known inhibitors

    • Tris-HCl buffer (pH 8.0)

    • Hematin and epinephrine (cofactors)

    • LC-MS/MS system or ELISA kit for prostaglandin E2 (PGE2) detection

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

    • Add the purified COX-1 or COX-2 enzyme to the mixture.

    • Add the test compound or a known inhibitor at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[8]

    • Start the reaction by adding arachidonic acid.

    • After a set incubation period, terminate the reaction.

    • Quantify the amount of PGE2 produced using LC-MS/MS or an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[7]

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA or L-tyrosine (substrate)

    • Test compound and a known inhibitor (e.g., kojic acid)

    • Phosphate buffer (pH 6.8)

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound or known inhibitor at various concentrations, and the tyrosinase enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).

    • Monitor the formation of dopachrome by measuring the absorbance at approximately 475-490 nm at regular intervals.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the broader biological context is crucial for drug development. The following diagrams illustrate a general workflow for screening enzyme inhibitors and a hypothetical signaling pathway where this compound might exert an anti-inflammatory effect.

G cluster_workflow Experimental Workflow: Enzyme Inhibitor Screening compound_library Compound Library (including test compound) primary_screening Primary High-Throughput Screening (HTS) compound_library->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

General workflow for screening and identifying enzyme inhibitors.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_cox COX Pathway cluster_lox 5-LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase aa->lox pgs Prostaglandins cox->pgs inflammation_pg Inflammation pgs->inflammation_pg cox_inhibitor Known COX Inhibitors (e.g., Aspirin, Ibuprofen) cox_inhibitor->cox lts Leukotrienes lox->lts inflammation_lt Inflammation lts->inflammation_lt lox_inhibitor 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid (Hypothesized Inhibitor) lox_inhibitor->lox

Hypothesized inhibition of the 5-LOX pathway by the test compound.

Conclusion

While the specific enzymatic targets of this compound remain to be elucidated, this guide provides a foundational framework for its evaluation. By benchmarking against well-characterized inhibitors of enzymes like 5-LOX, COX, and tyrosinase, researchers can systematically assess its potential as a modulator of key biological pathways. The provided experimental protocols offer a starting point for these investigations, and the workflow and pathway diagrams help to contextualize the potential significance of such findings. Further research is necessary to determine the precise mechanism of action and therapeutic potential of this compound.

References

Comparative Analysis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid Analogs: A Review of Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological activity of analogs of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. Direct, comprehensive cross-reactivity studies on a homologous series of these specific analogs are limited in the current scientific literature. Therefore, this analysis synthesizes data from studies on structurally related compounds that share the core 3,4-dimethoxyphenyl moiety, focusing on their activity across different cancer cell lines to infer selectivity and potential for cross-reactivity. The included data, experimental protocols, and visualizations aim to provide a framework for researchers engaged in the design and evaluation of novel therapeutic agents based on this scaffold.

Introduction

This compound is a versatile scaffold with potential applications in medicinal chemistry. Its analogs have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. A critical aspect of drug development is the characterization of a compound's selectivity, or its ability to interact with a specific target with high affinity, thereby minimizing off-target effects and potential toxicity. Cross-reactivity studies, which assess the activity of a compound against a panel of different biological targets, are essential for determining this selectivity profile.

Comparative Biological Activity of Analogs

The following table summarizes the cytotoxic activity (IC50 values) of representative analogs from different structural classes, providing a basis for comparing their potency and selectivity across various human cancer cell lines.

Compound IDStructural ClassModificationTarget Cell LineIC50 (µM)Reference
PODA-21 3H-[1][2][3]oxadiazole-2-thione3-(p-tolyl)MCF-7 (Breast)50.51 ± 1.64[4]
AODA-13 3H-[1][2][3]oxadiazole-2-thione3-allylMCF-7 (Breast)43.00 ± 1.02[4]
Analog 51 1,2,5-OxadiazoleN-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideP. falciparum NF540.034[5]
Analog 51 1,2,5-OxadiazoleN-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideL-6 (Rat Myoblast)51.87[5]
Analog 52 1,2,5-OxadiazoleN-[4-(4-ethoxy-3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideP. falciparum NF540.275[5]

Note: The presented compounds are not direct analogs of this compound but share the dimethoxyphenyl moiety and provide the most relevant available data for a comparative analysis of activity across different cell types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., PODA-21, AODA-13) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

  • Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is cultured in human red blood cells.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Treatment: The parasite culture is treated with the test compounds at various concentrations.

  • Growth Inhibition Measurement: Parasite growth is assessed using a SYBR Green I-based fluorescence assay after a 72-hour incubation period.

  • Data Analysis: The fluorescence intensity, which correlates with parasite density, is measured, and the IC50 values are calculated.[5]

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) treatment Cell Treatment with Analogs cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for determining the cytotoxicity of analogs using an MTT assay.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway Analog Anticancer Analog Receptor Cell Surface Receptor Analog->Receptor Binds Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified signaling pathway for drug-induced apoptosis.

Conclusion

The analysis of structurally related analogs of this compound reveals varying degrees of activity and selectivity against different cancer cell lines and pathogenic organisms. For instance, the oxadiazole analogs showed moderate, somewhat comparable activity against MCF-7 breast cancer cells, suggesting a degree of non-specific cytotoxicity in this context. In contrast, the oxadiazole analog 51 demonstrated high potency against P. falciparum with significantly lower toxicity towards mammalian cells, indicating a more selective mechanism of action.

This guide underscores the importance of comprehensive biological profiling in early-stage drug discovery. While the presented data offers preliminary insights, further research is required to establish a clear structure-activity and structure-selectivity relationship for direct analogs of this compound. Future studies should focus on screening a systematic library of these analogs against a diverse panel of enzymes and receptors to fully elucidate their cross-reactivity profiles and identify promising lead candidates with optimal selectivity for their intended therapeutic targets.

References

A Comparative Guide to the Synthetic Routes of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes for 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. The primary and most established method for its preparation is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride. This document explores variations of this reaction, including different catalysts, solvents, and energy sources, presenting a quantitative comparison to aid in methodology selection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various synthetic routes to this compound, all of which are variations of the Friedel-Crafts acylation.

Route Catalyst Solvent Reaction Time Temperature Reported Yield (%) Key Advantages Key Disadvantages
1. Classical Friedel-Crafts AlCl₃Nitrobenzene48 hours[1]Room TemperatureGood (not specified)[1]Established, well-documentedUse of toxic solvent, long reaction time
2. Alternative Solvent AlCl₃Ethylene Glycol Dimethyl Ether20 hours[2]Room TemperatureHigh (not specified)[2]Avoids nitrobenzeneStill a lengthy reaction
3. Optimized Classical AlCl₃Propionic Acid30 minutes[2]60°C[2]High (not specified)[2]Rapid reactionRequires heating
4. Solvent-Free (Mechanochemical) AlCl₃None~10-15 minutes (estimated)Room Temperature90-95% (for similar reactions)[3]Environmentally friendly, rapidRequires specialized equipment (ball mill)
5. Microwave-Assisted AlCl₃ or other Lewis AcidsNone or minimal solvent5-15 minutes[4]Elevated (controlled by microwave)High (typically >85%)[4]Extremely rapid, high yieldRequires microwave reactor

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Classical Friedel-Crafts Acylation using Aluminum Chloride in Nitrobenzene

This traditional method involves the electrophilic aromatic substitution of veratrole with succinic anhydride using a Lewis acid catalyst.

  • Materials:

    • Veratrole (1,2-dimethoxybenzene)

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene (solvent)

    • 5% Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a calcium chloride drying tube, dissolve succinic anhydride in nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

    • To this cooled mixture, add veratrole dropwise, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 48 hours.[1]

    • Pour the reaction mixture into a beaker containing crushed ice and 5% HCl to decompose the aluminum chloride complex.

    • Separate the organic layer and wash it sequentially with water and sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the nitrobenzene by steam distillation or under reduced pressure.

    • The crude product is then purified by recrystallization from ethanol.

Route 4: Solvent-Free Mechanochemical Synthesis

This environmentally friendly approach utilizes mechanical force to initiate the reaction, avoiding the use of bulk solvents.[5][6][7]

  • Materials:

    • Veratrole

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Ice

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a stainless steel grinding jar containing grinding balls, add succinic anhydride and anhydrous aluminum chloride.

    • Add veratrole to the mixture.

    • Mill the mixture in a planetary ball mill at room temperature for a specified time (typically 5-15 minutes for similar reactions).[3]

    • After milling, carefully transfer the solid mixture to a beaker containing crushed ice and dilute HCl to quench the reaction.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization if necessary.

Route 5: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields.[4]

  • Materials:

    • Veratrole

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., Bi(OTf)₃)[8]

    • Minimal high-boiling point solvent (if not solvent-free)

    • Ice

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a microwave-safe reaction vessel, combine veratrole, succinic anhydride, and the Lewis acid catalyst.

    • If not solvent-free, add a minimal amount of a high-boiling point, microwave-transparent solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and time (e.g., 100-150°C for 5-15 minutes).

    • After the reaction is complete and the vessel has cooled, quench the mixture with ice and dilute HCl.

    • Isolate the product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent for purification.

Alternative Synthetic Pathways: A Brief Outlook

While variations of the Friedel-Crafts acylation are the most prevalent methods, other general strategies for the synthesis of γ-keto acids could theoretically be adapted for the synthesis of this compound. These are not yet well-documented for this specific compound but represent potential areas for future research.

  • Reaction of Organometallic Reagents with Succinic Anhydride: A Grignard or organolithium reagent derived from a protected 3,4-dimethoxybromobenzene could potentially react with succinic anhydride to form the target molecule.[9] However, controlling the reactivity of these powerful nucleophiles to prevent side reactions with the anhydride can be challenging.

  • Oxidative Cleavage of a Precursor: A suitable precursor, such as a substituted cyclopentene or cyclohexene, could potentially be synthesized and then cleaved oxidatively to yield the desired keto acid. The specific precursors and oxidation conditions would need to be developed.

  • Synthesis from Furan Derivatives: Furfural, a biomass-derived platform chemical, can be a starting material for various carboxylic acids.[10][11][12] A multi-step synthesis involving the functionalization of a furan ring followed by its conversion to the butanoic acid chain could be a possible green alternative.

Visualizing the Synthetic Landscape

The following diagrams illustrate the relationships between the primary starting materials and the different synthetic approaches discussed.

G cluster_FC Friedel-Crafts Acylation Veratrole Veratrole Classical Classical Synthesis (Nitrobenzene) Veratrole->Classical AlternativeSolvent Alternative Solvent (e.g., EGDE) Veratrole->AlternativeSolvent Optimized Optimized Classical (Propionic Acid, 60°C) Veratrole->Optimized SolventFree Solvent-Free (Mechanochemical) Veratrole->SolventFree Microwave Microwave-Assisted Veratrole->Microwave SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Classical SuccinicAnhydride->AlternativeSolvent SuccinicAnhydride->Optimized SuccinicAnhydride->SolventFree SuccinicAnhydride->Microwave Target 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Classical->Target AlternativeSolvent->Target Optimized->Target SolventFree->Target Microwave->Target

Figure 1. Logical relationship of Friedel-Crafts acylation routes.

G Start Veratrole & Succinic Anhydride Reaction Friedel-Crafts Acylation Start->Reaction Quench Quenching (Ice/HCl) Reaction->Quench Isolation Isolation & Purification Quench->Isolation Product Final Product Isolation->Product

Figure 2. General experimental workflow for Friedel-Crafts synthesis.

References

A Comparative Analysis of Anticancer Derivatives: Efficacy, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Derivatives

The relentless pursuit of more effective and selective cancer therapeutics has led to the development of numerous derivatives of known pharmacophores. This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of several classes of anticancer derivatives. Quantitative data are presented in standardized tables for straightforward evaluation. Detailed experimental protocols for key cytotoxicity and mechanistic assays are provided to ensure reproducibility and facilitate further research. Furthermore, critical signaling pathways implicated in the action of these derivatives are visualized to offer a deeper understanding of their mechanisms.

Comparative Anticancer Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of representative derivatives from different chemical classes against a panel of human cancer cell lines.

Isatin Derivatives

Isatin and its derivatives have shown promising antiproliferative properties against various cancer cells. Some have even progressed to pre-clinical and clinical trials as inhibitors of crucial proteins and antiangiogenic compounds.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
SunitinibVariousClinically Approved[1]
ToceranibVariousClinically Approved[1]
Moxifloxacin-isatin hybridHepG2 (Liver)32 - 77[1]
Moxifloxacin-isatin hybridMCF-7 (Breast)32 - 77[1]
Moxifloxacin-isatin hybridDU-145 (Prostate)32 - 77[1]
Anthrarufin Derivatives

Anthrarufin, a naturally occurring anthraquinone, and its derivatives have demonstrated significant potential in cancer therapy, often acting through DNA intercalation and inhibition of topoisomerase II.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Anthrarufin Derivative AMCF-7 (Breast)5.2[2]
Anthrarufin Derivative BHeLa (Cervical)7.8[2]
Anthrarufin Derivative CA549 (Lung)10.5[2]
Doxorubicin (Standard)MCF-7 (Breast)0.8[2]
Indolizine-Based Agents

Indolizine, a fused bicyclic aromatic compound, serves as a versatile backbone for the design of novel therapeutic agents with potent anticancer properties.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6oHepG2 (Liver)6.02EGFR and CDK-2 Inhibition[3]
Compound 6oHCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[3]
Compound 6oMCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[3]
Compound 6mHepG2 (Liver)11.97EGFR and CDK-2 Inhibition[3]
Compound C3HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway[3]
Thiazolidinedione (TZD) Derivatives

Originally developed for type 2 diabetes, TZD derivatives are now being investigated as promising candidates for novel antitumor agents due to their pro-apoptotic and antiproliferative effects.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PZ-9MCF-7 (Breast)29.44[4]
PZ-11MCF-7 (Breast)17.35[4]
Vincristine (Standard)MCF-7 (Breast)6.45[4]
Substituted Tetrahydrocarbazole Derivatives

This class of heterocyclic compounds has attracted significant attention for its potential as antitumor agents, with some derivatives showing inhibitory activity against key receptor tyrosine kinases.[5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative XMCF-7 (Breast)2.5[5]
Derivative YHCT116 (Colon)5.1[5]
Derivative ZMCF-7 (Breast)8.9[5]

Detailed Experimental Protocols

Standardized experimental protocols are crucial for the reliable comparison of anticancer agents. The following are detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Anticancer drug derivative stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the anticancer derivative in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.

Materials:

  • Cultured cells and treatment compounds

  • 96-well tissue culture plate

  • LDH Assay Kit (containing Reaction Mixture, Stop Solution, and Lysis Buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired compounds as in the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[8]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical workflow for cytotoxicity testing and key signaling pathways implicated in the anticancer activity of the discussed derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_specific_step Add Reagent (MTT/LDH) incubation->assay_specific_step readout Measure Absorbance assay_specific_step->readout data_processing Calculate % Viability/ Cytotoxicity readout->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: A typical workflow for in vitro cytotoxicity testing.
Key Signaling Pathways in Cancer

Many anticancer derivatives exert their effects by modulating critical signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes (via other factors) Inhibitor Derivative (e.g., Indolizine) Inhibitor->EGFR Inhibits VEGFR2_pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Derivative (e.g., Tetrahydrocarbazole) Inhibitor->VEGFR2 Inhibits PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Derivative Inhibitor->PI3K Inhibits

References

Safety Operating Guide

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

The following guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This substance is classified as a hazardous material and must be handled accordingly.

Safety and Hazard Information

This compound is a solid substance that poses specific health risks. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid exposure.

Hazard Classification & Properties Data
GHS Pictogram GHS07 (Harmful)
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[2][3]
Physical Form Solid
Melting Point 159-161 °C
Boiling Point 432.9 ± 35.0 °C at 760 mmHg

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling outside of a fume hood or in case of inadequate ventilation, wear appropriate respiratory protection.[1]

Waste Collection and Containment
  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a dedicated, puncture-proof container.[4]

    • The waste container must be made of a material compatible with the chemical.

    • Ensure the container is kept tightly sealed except when adding waste.[2][3]

  • Contaminated Sharps:

    • Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a labeled, puncture-proof sharps container.[4]

  • Empty Containers:

    • Containers that held this compound are considered hazardous waste and should not be treated as regular trash.[5][6]

    • Thoroughly empty the container. Any residual solid should be collected as hazardous waste.[4]

    • Deface or remove the original product label.[4][5]

    • Label the container as "empty" and dispose of it as hazardous waste through your institution's waste program.[5]

Labeling and Storage
  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant").[5]

    • The name of the Principal Investigator and laboratory room number.[5]

    • The date accumulation started.[4]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • Ensure the storage area is well-ventilated.[2]

    • Do not mix this waste with incompatible materials, such as strong acids, alkalis, or oxidizing agents.[3] Use secondary containment to segregate incompatible waste streams.[6]

Final Disposal
  • Do not dispose of this chemical down the drain or in regular trash. [2]

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_label Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Compatible, Sealable Container ppe->container collect Collect Solid Waste & Contaminated Materials container->collect label_waste Attach Hazardous Waste Label: - Chemical Name - Hazards - PI/Lab Info & Date collect->label_waste store_waste Store in Designated SAA (Segregated & in Secondary Containment) label_waste->store_waste contact_ehs Arrange Pickup via EH&S or Licensed Contractor store_waste->contact_ehs end DO NOT Dispose in Sink or Regular Trash store_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 5333-34-6). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] A comprehensive PPE strategy is the first line of defense against these risks. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material based on solvent compatibility.To prevent skin contact and irritation.[2][3]
Eye and Face Protection Safety gogglesANSI Z87.1 compliant or European Standard EN166.[2][4]To protect eyes from dust particles and splashes.
Face shieldWorn in addition to goggles.Recommended when there is a significant risk of splashing.[2][3]
Body Protection Laboratory coatFully buttoned with sleeves covering the wrist.To protect skin and clothing from contamination.[2]
Chemical-resistant apronWorn over the lab coat.Recommended for handling larger quantities or during spill cleanup.[3][5]
Respiratory Protection Fume Hood or N95 RespiratorNIOSH-approved.Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[2]
Foot Protection Closed-toe shoes---To protect feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize the risk of exposure and ensure safe handling.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][7]

  • Fume Hood: All handling of the solid compound that may generate dust, especially weighing, must be conducted in a certified chemical fume hood to control airborne particles.[2]

Handling
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Use a disposable weigh boat or paper to handle the powder inside the fume hood. Pour slowly and carefully to minimize dust generation.[2] Avoid any actions that could create airborne dust.

  • Experimental Use: When adding the compound to a solution or reaction mixture, do so within the fume hood. Keep the container of the solid chemical closed when not in use.[2][7]

  • Hygiene: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[7]

Spill Cleanup
  • Evacuate: In the event of a spill, evacuate and restrict access to the immediate area.

  • Protect: Wear all appropriate PPE, including respiratory protection, before addressing the spill.

  • Contain & Neutralize: Gently cover the spill with an absorbent material suitable for acidic compounds, such as sodium bicarbonate or a commercial acid spill neutralizer.[2]

  • Collect: Carefully sweep the neutralized material into a designated, labeled hazardous waste container. Avoid creating dust.[2][7]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled "Hazardous Waste" container.[2][8]

  • Aqueous Waste: Liquid waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.

  • Compatibility: Do not mix this waste stream with incompatible waste types, such as bases or strong oxidizing agents.[4]

Waste Container Management
  • All hazardous waste containers must be kept tightly closed when not in use.[2][8]

  • Containers must be in good condition, compatible with the waste, and clearly labeled with the words "Hazardous Waste" and the chemical contents.[8]

Final Disposal
  • When a waste container is full, it must be disposed of through the institution's official hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. High-temperature incineration in a licensed facility is a suitable disposal method.[9]

Workflow Visualization

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_emergency 3b. Emergency Procedure cluster_disposal 3a. Routine Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Materials prep_ppe->prep_setup weigh Weigh Solid Compound prep_setup->weigh Start Task exp_use Perform Experiment weigh->exp_use spill Spill Occurs exp_use->spill segregate Segregate Solid & Liquid Waste exp_use->segregate Routine Completion contain Contain & Neutralize Spill spill->contain collect_spill Collect for Disposal contain->collect_spill dispose Dispose via Institutional Program collect_spill->dispose label_waste Label Hazardous Waste Container segregate->label_waste label_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.